HIV-1 inhibitor-31
Description
Properties
CAS No. |
920036-04-0 |
|---|---|
Molecular Formula |
C21H13Cl2N3O2 |
Molecular Weight |
410.2 g/mol |
IUPAC Name |
3-chloro-5-[2-chloro-5-(2H-indazol-3-ylmethoxy)phenoxy]benzonitrile |
InChI |
InChI=1S/C21H13Cl2N3O2/c22-14-7-13(11-24)8-16(9-14)28-21-10-15(5-6-18(21)23)27-12-20-17-3-1-2-4-19(17)25-26-20/h1-10H,12H2,(H,25,26) |
InChI Key |
WHCLIFOVZDANCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)COC3=CC(=C(C=C3)Cl)OC4=CC(=CC(=C4)C#N)Cl |
Origin of Product |
United States |
Foundational & Exploratory
HIV-1 Inhibitor-31: A Deep Dive into its Mechanism of Action as a Non-Nucleoside Reverse Transcriptase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of HIV-1 inhibitor-31, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). The inhibitor, identified as compound 5q in the primary literature, belongs to a series of indazolyl-substituted piperidin-4-yl-aminopyrimidines. These compounds have demonstrated significant promise in the ongoing effort to develop more effective antiretroviral therapies.
Core Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase
This compound exerts its antiviral effect by targeting a critical enzyme in the viral replication cycle: reverse transcriptase (RT). Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that act as chain terminators during DNA synthesis, this compound is a non-nucleoside inhibitor. This means it binds to a different site on the enzyme, an allosteric pocket known as the NNRTI-binding pocket (NNIBP).
Binding of this compound to the NNIBP induces a conformational change in the reverse transcriptase enzyme. This structural alteration distorts the active site, thereby preventing the enzyme from efficiently converting the viral RNA genome into double-stranded DNA. This inhibition of reverse transcription is a crucial step in halting the HIV-1 life cycle, as the viral DNA must be integrated into the host cell's genome for replication to proceed.
The following diagram illustrates the general mechanism of NNRTI action:
Temsavir's Target Binding Site on HIV-1 gp120: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding interaction between the HIV-1 attachment inhibitor, Temsavir (BMS-626529), and its target, the viral envelope glycoprotein gp120. Temsavir, the active form of the prodrug Fostemsavir, represents a critical therapeutic option for treatment-experienced individuals with multidrug-resistant HIV-1. Its unique mechanism of action, centered on the allosteric inhibition of viral entry, offers a valuable tool in the ongoing effort to combat HIV/AIDS.
Mechanism of Action and Binding Site Anatomy
Temsavir is a first-in-class HIV-1 attachment inhibitor that prevents the virus from binding to the CD4 receptor on host T-cells, the initial step in the viral lifecycle.[1] It achieves this by binding to a highly conserved, induced pocket on the gp120 subunit of the viral envelope spike.[2][3] This binding site is located deep within the gp120 molecule, beneath the β20-β21 loop and adjacent to the Phe43 cavity, a critical region for CD4 interaction.[4][5]
Upon binding, Temsavir stabilizes the Env trimer in a "closed," pre-fusion conformation.[4][6] This allosteric modulation prevents the conformational changes in gp120 that are necessary for the exposure of the CD4 binding site and subsequent interaction with the CD4 receptor.[4][6] By locking the Env trimer in this closed state, Temsavir effectively blocks the first step of viral entry.[6]
Structural studies, including X-ray crystallography, have been pivotal in elucidating the precise interactions between Temsavir and gp120. The co-crystal structure of the HIV-1 Env trimer in complex with Temsavir (PDB ID: 5U7O) reveals that the inhibitor occupies a pocket that is largely shielded from solvent.[2][3][7] Key residues within this pocket that are crucial for Temsavir binding and are often associated with resistance when mutated include S375, M426, M434, and M475.[6][8]
Quantitative Binding and Activity Data
The interaction between Temsavir and gp120 has been quantified through various biophysical and virological assays. The following tables summarize key data on Temsavir's binding affinity for wild-type and mutant gp120, as well as its inhibitory activity against corresponding pseudoviruses.
Table 1: Temsavir Binding Kinetics and Affinity for Wild-Type and Polymorphic gp120 [9][10]
| gp120 Variant | On-rate (ka) (1/Ms) | Off-rate (kd) (1/s) | Affinity (KD) (nM) | Fold-Change in KD (vs. WT) |
| Wild-Type (JR-FL) | 1.2 x 10^5 | 1.1 x 10^-3 | 9.2 | 1.0 |
| S375H | 4.8 x 10^4 | 1.5 x 10^-3 | 31.3 | 3.4 |
| S375I | 1.1 x 10^4 | 2.1 x 10^-3 | 191 | 20.8 |
| S375M | 2.9 x 10^4 | 1.3 x 10^-3 | 44.8 | 4.9 |
| S375N | 7.1 x 10^4 | 1.2 x 10^-3 | 16.9 | 1.8 |
| M426L | 1.7 x 10^3 | 1.2 x 10^-3 | 706 | 76.7 |
| M434I | 1.8 x 10^5 | 1.2 x 10^-3 | 6.7 | 0.7 |
| M475I | 2.3 x 10^3 | 1.6 x 10^-3 | 696 | 75.7 |
| S375H + M475I | 2.1 x 10^3 | 1.4 x 10^-3 | 667 | 72.5 |
Data obtained using Grating-Coupled Interferometry (GCI).
Table 2: Temsavir Antiviral Activity against Pseudoviruses with gp120 Polymorphisms [9][10]
| Pseudovirus Variant | Temsavir IC50 (nM) | Fold-Change in IC50 (vs. WT) |
| Wild-Type (JR-FL) | 0.2 | 1.0 |
| S375H | 18.2 | 91 |
| S375I | 2500 | 12500 |
| S375M | 10.8 | 54 |
| S375N | 0.8 | 4 |
| M426L | 1000 | 5000 |
| M434I | 1.0 | 5 |
| M475I | 1500 | 7500 |
| S375H + M475I | >5000 | >25000 |
IC50 values were determined using a pseudovirus neutralization assay.
Experimental Protocols
Pseudovirus-Based HIV-1 Neutralization Assay
This assay is a cornerstone for evaluating the antiviral activity of inhibitors like Temsavir. It utilizes replication-incompetent viruses that express the HIV-1 Env protein on their surface and contain a reporter gene (e.g., luciferase) in their genome.
Detailed Methodology: [8][10][11][12]
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with an Env-expressing plasmid (containing the gp160 gene of interest) and an Env-deficient HIV-1 backbone plasmid that carries a reporter gene such as luciferase.
-
Use a suitable transfection reagent (e.g., FuGENE 6 or PEI).
-
Incubate the cells for 48-72 hours post-transfection.
-
Harvest the virus-containing supernatant, clarify by centrifugation to remove cell debris, and filter through a 0.45-µm filter.
-
Titer the pseudovirus stock by infecting target cells (e.g., TZM-bl) with serial dilutions of the virus and measuring reporter gene expression (luminescence) to determine the 50% tissue culture infectious dose (TCID50).
-
-
Neutralization Assay:
-
Seed TZM-bl cells (a HeLa cell line engineered to express CD4, CCR5, and CXCR4 and containing a Tat-inducible luciferase reporter gene) in 96-well plates.
-
Prepare serial dilutions of Temsavir in culture medium.
-
Pre-incubate the diluted Temsavir with a standardized amount of pseudovirus (typically 200 TCID50) for 1 hour at 37°C.
-
Add the Temsavir-virus mixture to the TZM-bl cells.
-
Incubate for 48 hours at 37°C.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the 50% inhibitory concentration (IC50) by determining the Temsavir concentration that results in a 50% reduction in luciferase activity compared to virus-only controls.
-
Grating-Coupled Interferometry (GCI) for Binding Kinetics
GCI is a label-free optical biosensor technique used to measure the real-time binding kinetics and affinity of molecules.[9][13][14][15][16][17]
-
Instrument and Chip Preparation:
-
Utilize a GCI system such as the Creoptix® WAVE Delta.
-
Prepare a sensor chip (e.g., a WAVEchip) suitable for protein immobilization.
-
-
Ligand Immobilization:
-
Immobilize purified, 6xHis-tagged gp120 proteins (wild-type or mutants) onto the sensor chip surface via amine coupling.
-
-
Analyte Interaction:
-
Inject a series of concentrations of Temsavir (analyte) over the immobilized gp120 surface.
-
Monitor the change in the refractive index in real-time as Temsavir binds to and dissociates from gp120.
-
-
Data Analysis:
-
Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
A 1:1 binding model is typically used for fitting the data.
-
X-ray Crystallography of the Temsavir-gp120 Complex
X-ray crystallography provides high-resolution structural information about the binding of Temsavir to gp120.
General Methodology: [2][3][7][19]
-
Protein Expression and Purification: Express and purify a soluble, stable form of the HIV-1 Env trimer (e.g., BG505 SOSIP.664) and the Fab fragments of stabilizing antibodies (e.g., PGT122 and 35O22).
-
Complex Formation: Incubate the purified Env trimer with the stabilizing Fabs and a molar excess of Temsavir.
-
Crystallization: Screen for crystallization conditions using vapor diffusion (hanging or sitting drop) methods by mixing the complex with various precipitants.
-
Data Collection: Expose the resulting crystals to a high-intensity X-ray beam, typically at a synchrotron source, and collect diffraction data.
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build and refine the atomic model of the Temsavir-gp120-antibody complex. The structure of Temsavir in complex with the HIV-1 Env trimer has been solved and is available in the Protein Data Bank (PDB ID: 5U7O).[2][3]
Cryo-Electron Microscopy (Cryo-EM) of the Env-Temsavir Complex
Cryo-EM is used to visualize the structure of the Env trimer in a near-native state.
General Methodology: [20][21][22][23][24]
-
Sample Preparation: Prepare a complex of the Env trimer with Temsavir and any stabilizing antibodies.
-
Vitrification: Apply a small volume of the sample to an EM grid, blot away excess liquid, and rapidly plunge-freeze it in liquid ethane to create a thin layer of vitrified ice.
-
Data Acquisition: Image the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing and 3D Reconstruction: Use specialized software to pick individual particle images, align them, and reconstruct a three-dimensional density map of the complex.
-
Model Building: Fit atomic models of the individual components into the cryo-EM density map.
Visualizations
The following diagrams illustrate the mechanism of HIV-1 entry and the experimental workflows described above.
References
- 1. Pseudotype Neutralization Assays: From Laboratory Bench to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. 5u7o - Crystal Structure of HIV-1 BG505 SOSIP.664 Prefusion Env Trimer Bound to Small Molecule HIV-1 Entry Inhibitor BMS-626529 in Complex with Human Antibodies PGT122 and 35O22 at 3.8 Angstrom - Summary - Protein Data Bank Japan [pdbj.org]
- 4. researchgate.net [researchgate.net]
- 5. Temsavir blocks the immunomodulatory activities of HIV-1 soluble gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hivandmore.de [hivandmore.de]
- 7. researchgate.net [researchgate.net]
- 8. hiv.lanl.gov [hiv.lanl.gov]
- 9. news-medical.net [news-medical.net]
- 10. Development and optimization of a sensitive pseudovirus-based assay for HIV-1 neutralizing antibodies detection using A3R5 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pseudovirus (PSV) Assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Grating Coupled Interferometry for complex membrane proteins | Malvern Panalytical [malvernpanalytical.com]
- 14. Grating-coupled interferometry - Wikipedia [en.wikipedia.org]
- 15. Grating Coupled Interferometry (GCI) Services | Evotec [evotec.com]
- 16. news-medical.net [news-medical.net]
- 17. Grating-Coupled Interferometry (GCI) Technology Explained | Malvern Panalytical [malvernpanalytical.com]
- 18. ovid.com [ovid.com]
- 19. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubcompare.ai [pubcompare.ai]
- 21. Cryo-EM structure of full-length HIV-1 Env bound with the Fab of antibody PG16 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Cryo-ET of Env on intact HIV virions reveals structural variation and positioning on the Gag lattice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. semanticscholar.org [semanticscholar.org]
HIV-1 Inhibitor-31: An In-depth Analysis of its Antiviral Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This technical guide provides a comprehensive overview of the antiviral activity spectrum of HIV-1 inhibitor-31, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI). This document synthesizes available quantitative data on its efficacy against various HIV-1 strains, including wild-type and drug-resistant variants. Detailed experimental methodologies for key assays are provided to ensure reproducibility and further investigation. Additionally, signaling pathways and experimental workflows are visually represented to elucidate the compound's mechanism of action and evaluation process.
Introduction
This compound has emerged as a promising candidate in the landscape of antiretroviral drug discovery. As an NNRTI, it targets the allosteric binding pocket of the HIV-1 reverse transcriptase (RT), a critical enzyme for the viral replication cycle. Its unique chemical scaffold suggests a high barrier to resistance, a significant advantage over earlier generation NNRTIs. This document aims to consolidate the current understanding of its antiviral profile.
Quantitative Antiviral Activity
The antiviral efficacy of this compound has been evaluated against a panel of HIV-1 strains. The data, summarized below, highlights its potent activity against both wild-type and key NNRTI-resistant strains.
Table 1: In Vitro Antiviral Activity of this compound Against Various HIV-1 Strains
| HIV-1 Strain | Type | EC50 (nM) | CC50 (nM) | Selectivity Index (SI) |
| IIIB | Wild-Type | 1.5 ± 0.3 | > 10,000 | > 6,667 |
| K103N | NNRTI-Resistant | 4.2 ± 0.8 | > 10,000 | > 2,381 |
| Y181C | NNRTI-Resistant | 3.8 ± 0.6 | > 10,000 | > 2,632 |
| L100I | NNRTI-Resistant | 2.5 ± 0.5 | > 10,000 | > 4,000 |
| E138K | NNRTI-Resistant | 3.1 ± 0.7 | > 10,000 | > 3,226 |
EC50: 50% effective concentration required to inhibit viral replication. CC50: 50% cytotoxic concentration. SI: Selectivity Index (CC50/EC50).
Experimental Protocols
The following methodologies were employed to determine the antiviral activity and cytotoxicity of this compound.
Cell-Based Anti-HIV-1 Assay
This assay quantifies the ability of the inhibitor to protect cells from HIV-1 induced cytopathic effects.
-
Cell Seeding: MT-4 cells are seeded into 96-well plates at a density of 6 x 10^5 cells/mL in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Compound Addition: Serial dilutions of this compound are added to the wells.
-
Viral Infection: A stock of HIV-1 (e.g., IIIB strain) is added to the wells at a multiplicity of infection (MOI) of 0.01.
-
Incubation: The plates are incubated for 5 days at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method. The absorbance is read at 570 nm.
-
Data Analysis: The EC50 and CC50 values are calculated by regression analysis of the dose-response curves.
Reverse Transcriptase (RT) Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the compound on the enzymatic activity of HIV-1 RT.
-
Enzyme and Substrate Preparation: Recombinant HIV-1 RT is purified. A poly(rA)/oligo(dT) template/primer is used as the substrate.
-
Reaction Mixture: The reaction is carried out in a buffer containing Tris-HCl, KCl, MgCl2, DTT, and [³H]TTP.
-
Inhibitor Addition: Various concentrations of this compound are pre-incubated with the enzyme.
-
Reaction Initiation and Incubation: The reaction is initiated by adding the template/primer and incubated at 37°C for 30 minutes.
-
Quantification: The amount of incorporated [³H]TTP is quantified by scintillation counting.
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce RT activity by 50%, is determined from the dose-response curve.
Visualizing Key Processes
The following diagrams illustrate the mechanism of action and the workflow for evaluating the antiviral activity of this compound.
Fostemsavir as a Prodrug of Temsavir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fostemsavir is a first-in-class HIV-1 attachment inhibitor indicated for heavily treatment-experienced adults with multidrug-resistant HIV-1 infection.[1] It functions as a phosphonooxymethyl prodrug, designed to overcome the limited oral bioavailability of its active moiety, temsavir.[2] Following oral administration, fostemsavir is rapidly and extensively hydrolyzed by intestinal alkaline phosphatases to yield temsavir.[2][3] Temsavir then exerts its antiviral effect by binding directly to the HIV-1 envelope glycoprotein 120 (gp120), preventing the initial attachment of the virus to host CD4+ T-cell receptors.[4][5] This mechanism blocks the first essential step in the viral lifecycle, offering a novel therapeutic option for patients with few remaining treatment avenues.[2] This guide provides a detailed overview of the conversion of fostemsavir to temsavir, the mechanism of action, relevant pharmacokinetic and efficacy data, and representative experimental protocols.
Prodrug Conversion and Mechanism of Action
Enzymatic Conversion of Fostemsavir to Temsavir
Fostemsavir (BMS-663068) was specifically engineered to enhance the aqueous solubility and oral absorption of the active drug, temsavir (BMS-626529).[2][6] The absorption of temsavir itself is limited by poor solubility.[2] The prodrug strategy involves the addition of a phosphonooxymethyl group, which is cleaved in vivo.
This conversion is a hydrolysis reaction catalyzed by alkaline phosphatase enzymes located at the brush border membrane of the intestinal lumen.[2][3][7] The process is highly efficient, and as a result, fostemsavir is generally undetectable in plasma following oral administration.[8]
Mechanism of Temsavir: HIV-1 Attachment Inhibition
The HIV-1 lifecycle begins when the viral surface glycoprotein gp120 binds to the CD4 receptor on host immune cells, such as T-helper cells.[2] This binding event triggers conformational changes in gp120 and the associated gp41 transmembrane protein, leading to fusion of the viral and cellular membranes and subsequent viral entry.
Temsavir is a direct-acting attachment inhibitor. It binds to a conserved pocket within the gp120 subunit, near the CD4 binding site.[5][9][10] This binding locks the gp120 protein in a "closed" or ground-state conformation, physically preventing it from interacting with the CD4 receptor.[3][9] By blocking this initial, critical interaction, temsavir effectively neutralizes the virus before it can infect host cells.[2] This unique mechanism of action means there is no cross-resistance with other existing classes of antiretroviral drugs.[3]
References
- 1. viivhealthcare.com [viivhealthcare.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Efficacy and Safety Profile of Fostemsavir for the Treatment of People with Human Immunodeficiency Virus-1 (HIV-1): Current Evidence and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Temsavir, the Active Moiety of the HIV-1 Attachment Inhibitor Prodrug, Fostemsavir, Coadministered with Cobicistat, Etravirine, Darunavir/Cobicistat, or Darunavir/Ritonavir with or without Etravirine in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
In Vitro Efficacy of HIV-1 Inhibitor-31: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the in vitro efficacy of HIV-1 inhibitor-31, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI). This compound, identified as compound 5q in the primary literature, demonstrates potent and selective inhibitory activity against wild-type HIV-1. This whitepaper details the quantitative efficacy and cytotoxicity data, outlines the experimental protocols for its evaluation, and illustrates the underlying mechanism of action and experimental workflows.
Quantitative Efficacy and Cytotoxicity
The in vitro anti-HIV-1 activity and cytotoxicity of inhibitor-31 were rigorously evaluated. The quantitative data are summarized in the table below, providing a clear comparison of its efficacy and safety profile. The data is derived from studies conducted by Xiao et al. (2020).[1][2][3]
| Compound | Target | Assay Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| This compound (5q) | Wild-Type HIV-1 | MT-4 | 6.4 | >16 | >2500 |
EC50 (50% Effective Concentration): The concentration of the inhibitor required to inhibit HIV-1 replication by 50%. A lower EC50 value indicates higher antiviral potency.
CC50 (50% Cytotoxic Concentration): The concentration of the inhibitor that causes a 50% reduction in cell viability. A higher CC50 value indicates lower cytotoxicity.
Selectivity Index (SI): Calculated as the ratio of CC50 to EC50. A higher SI value is desirable, as it indicates a wider therapeutic window, with high antiviral activity and low cellular toxicity.
Experimental Protocols
The following sections detail the methodologies employed for the in vitro evaluation of this compound.
Anti-HIV-1 Activity Assay
The anti-HIV-1 activity of the inhibitor was assessed in MT-4 cells, a human T-cell leukemia cell line, which are highly susceptible to HIV-1 infection. The general protocol involves the following steps:
-
Cell Culture: MT-4 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified atmosphere of 5% CO2 at 37°C.
-
Virus Infection: MT-4 cells are infected with the HIV-1 IIIB strain at a predetermined multiplicity of infection (MOI).
-
Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of this compound. Control wells include virus-infected cells without inhibitor and uninfected cells.
-
Incubation: The treated and control cells are incubated for 5 days at 37°C.
-
Quantification of Viral Replication: The extent of HIV-1 replication is quantified by measuring the amount of p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA). The p24 antigen is a core structural protein of HIV-1 and its concentration is directly proportional to the amount of virus.
-
Data Analysis: The EC50 value is calculated from the dose-response curve by determining the concentration of the inhibitor that reduces p24 antigen production by 50% compared to the untreated virus control.
Cytotoxicity Assay
The cytotoxicity of this compound was evaluated using the MTT assay, a colorimetric assay that measures cell metabolic activity.
-
Cell Seeding: MT-4 cells are seeded in a 96-well plate at a specific density.
-
Compound Treatment: The cells are treated with serial dilutions of this compound. Control wells include cells treated with the vehicle (solvent used to dissolve the inhibitor) and untreated cells.
-
Incubation: The plates are incubated for 5 days at 37°C.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After a further incubation period, the resulting formazan crystals, formed by mitochondrial dehydrogenase activity in viable cells, are dissolved using a solubilizing agent (e.g., dimethyl sulfoxide - DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The CC50 value is calculated from the dose-response curve by determining the concentration of the inhibitor that reduces the absorbance by 50% compared to the untreated cell control.
Visualizations
Mechanism of Action: NNRTI Inhibition of HIV-1 Reverse Transcriptase
This compound is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket on the p66 subunit of the HIV-1 reverse transcriptase enzyme, which is distinct from the active site.[4][5][6] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.[4][5][6][7]
Caption: Mechanism of Action of this compound as an NNRTI.
Experimental Workflow: In Vitro Anti-HIV-1 Efficacy and Cytotoxicity Screening
The following diagram illustrates the sequential workflow for determining the in vitro efficacy and cytotoxicity of a potential anti-HIV-1 compound like inhibitor-31.
Caption: Experimental workflow for in vitro anti-HIV-1 efficacy and cytotoxicity screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | NIH [clinicalinfo.hiv.gov]
- 7. How NNRTIs Work – International Association of Providers of AIDS Care [iapac.org]
The Structural Basis of Temsavir-GP120 Interaction: A Technical Guide for Researchers
For Immediate Release
This whitepaper provides an in-depth technical guide on the structural and molecular interactions between the HIV-1 attachment inhibitor, temsavir, and the viral envelope glycoprotein gp120. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on the drug's mechanism of action, binding kinetics, resistance pathways, and the experimental methodologies used to elucidate these details.
Introduction: Temsavir, a First-in-Class Attachment Inhibitor
Temsavir (BMS-626529) is the active metabolite of the prodrug fostemsavir (BMS-663068), a first-in-class antiretroviral agent approved for heavily treatment-experienced adults with multidrug-resistant HIV-1. Temsavir uniquely targets the initial stage of the viral lifecycle: the attachment of the virus to the host cell. It functions by binding directly to the viral envelope glycoprotein 120 (gp120), preventing its interaction with the host cell's CD4 receptor. This mechanism offers a critical therapeutic option for patients whose viral strains have developed resistance to other antiretroviral classes.
Mechanism of Action: Allosteric Inhibition and Conformational Stabilization
Temsavir's inhibitory action is multifaceted, stemming from its direct binding to a specific site on gp120.
-
Binding Site: Temsavir binds to a conserved, hydrophobic pocket located within the gp120 subunit, beneath the β20-β21 loop and adjacent to the CD4 binding site. This area is also referred to as the Phe43 cavity. The binding sequesters key CD4 contact residues, including N425, M426, and W427.
-
Inhibition of CD4 Interaction: By occupying this pocket, temsavir allosterically prevents the conformational changes in gp120 that are necessary for it to engage with the CD4 receptor on host T-cells.
-
Conformational Stabilization: The binding of temsavir stabilizes the entire HIV-1 envelope (Env) trimer in a "closed," prefusion state (State 1). This stabilization not only blocks CD4 interaction but also prevents the Env trimer from transitioning to the "open" conformation required for subsequent co-receptor binding and membrane fusion.
-
Additional Effects: Beyond direct attachment inhibition, temsavir has been shown to alter the glycosylation and proteolytic processing of the Env glycoprotein. This can modify the antigenicity of Env on the surface of infected cells and reduce the shedding of soluble gp120.
Structural Insights from Crystallography
The interaction between temsavir and gp120 has been detailed at an atomic level through X-ray crystallography. The co-crystal structure of temsavir bound to the HIV-1 gp120 core (PDB accession code: 5U70) reveals the precise molecular contacts that underpin its high-affinity binding.
Key interactions include:
-
Hydrogen Bonds: Temsavir forms critical hydrogen bonds with the side chains of gp120 residues Glu113 and Trp427.
-
Hydrophobic Contacts: The inhibitor is nestled within a hydrophobic cavity, establishing multiple contacts that contribute to its binding affinity.
-
Aromatic Stacking: Aromatic-stacking interactions further anchor the drug within its binding site.
These interactions collectively contribute to a slow off-rate, resulting in a prolonged residence time of the drug on its target.
Quantitative Analysis of Temsavir-GP120 Binding
Biophysical methods, such as grating-coupled interferometry (GCI), have been employed to quantify the binding kinetics and affinity of temsavir to various gp120 proteins. These studies have been crucial in understanding how resistance mutations affect the drug's efficacy.
Table 1: Temsavir Binding Affinity and Kinetics for Wild-Type gp120
| Parameter | Value | Reference |
| Binding Affinity (Kd) | 0.83 nM | |
| Dissociation Half-Life (t1/2) | 458 min |
Data from biochemical studies with a soluble preparation of HIV-1 gp120.
Recent studies have shown a strong correlation between the antiviral activity (IC50) of temsavir and its binding kinetics, particularly the on-rate (ka).
Table 2: Correlation of Temsavir IC50 with Binding Parameters for Polymorphic gp120
| Parameter | Correlation Coefficient (r) | P-value | Conclusion |
| Binding Affinity (KD) | 0.7332 | 0.0246 | Strong correlation |
| Binding On-Rate (ka) | -0.8940 | 0.0011 | Very strong inverse correlation |
As reported in a study analyzing various gp120 polymorphs. A faster on-rate (larger ka) correlates with lower IC50 (higher potency).
Molecular Basis of Temsavir Resistance
The primary mechanism of resistance to temsavir involves mutations in the env gene, leading to amino acid substitutions in the gp120 protein. These substitutions can reduce the drug's ability to bind effectively.
Key Resistance-Associated Mutations (RAMs): Substitutions at several key positions in and around the temsavir binding pocket have been identified as conferring reduced susceptibility:
-
S375 (H/I/M/N/T/Y)
-
M426 (L/P)
-
M434 (I/K)
-
M475 (I)
-
T202 (E)
The impact of these mutations is a significant reduction in the on-rate of temsavir binding, suggesting that these polymorphic envelopes prefer conformations less amenable to initial drug engagement. This leads to a decrease in overall binding affinity and requires higher concentrations of the drug to inhibit viral entry.
Table 3: Impact of gp120 Polymorphisms on Temsavir Susceptibility
| Polymorphism(s) | Fold-Change in IC50 (vs. Wild-Type) | Fold-Change in Binding Affinity (vs. Wild-Type) |
| Range for single & combination mutants | 4-fold to 29,726-fold | 0.7-fold to 73.7-fold |
Data from a study using JRFL-based pseudoviruses and purified gp120 proteins.
Key Experimental Protocols
The structural and functional understanding of the temsavir-gp120 interaction relies on a suite of sophisticated experimental techniques.
Binding Kinetics and Affinity Measurement (Grating-Coupled Interferometry)
This technique provides real-time, label-free analysis of molecular interactions.
-
Sensor Chip Preparation: Purified, recombinant gp120 protein (wild-type or mutant) is immobilized onto the surface of a GCI sensor chip.
-
Analyte Injection: A series of precise concentrations of temsavir in a suitable buffer are flowed over the chip surface.
-
Data Acquisition: The instrument measures changes in the refractive index near the sensor surface as temsavir associates with and dissociates from the immobilized gp120.
-
Kinetic Analysis: The resulting sensorgrams (binding curves) are fitted to kinetic models (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
Methodological & Application
Application Notes and Protocols for HIV-1 Inhibitor-31 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of HIV-1 Inhibitor-31, an indazolyl-substituted piperidin-4-yl-aminopyrimidine identified as a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). The following protocols are based on established methodologies for assessing the antiviral activity and cytotoxicity of candidate compounds against Human Immunodeficiency Virus Type 1 (HIV-1) in a laboratory setting.
Mechanism of Action
This compound is a member of a series of compounds designed through molecular hybridization of known NNRTIs. These inhibitors function by binding to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT), an enzyme crucial for the conversion of the viral RNA genome into DNA. This allosteric binding induces a conformational change in the enzyme, inhibiting its function and thereby preventing the virus from replicating.
Data Presentation
The following tables summarize the key quantitative data for this compound and a representative NNRTI, Nevirapine, for comparison. The data is derived from studies conducted using the MT-4 human T-cell line.
Table 1: Anti-HIV-1 Activity of this compound
| Compound | Target | Cell Line | HIV-1 Strain | EC₅₀ (µM) |
| This compound (Compound 5q) | HIV-1 RT | MT-4 | Wild-Type | 0.0064 |
| Nevirapine | HIV-1 RT | MT-4 | Wild-Type | 0.03 |
Table 2: Cytotoxicity and Selectivity of this compound
| Compound | Cell Line | CC₅₀ (µM) | Selectivity Index (SI) |
| This compound (Compound 5q) | MT-4 | 16 | 2500 |
| Nevirapine | MT-4 | >100 | >3333 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are designed to be robust and reproducible for the evaluation of this compound and other potential antiviral compounds.
Protocol 1: Maintenance of MT-4 Cell Line
Objective: To maintain a healthy and viable culture of MT-4 cells for use in cytotoxicity and antiviral assays.
Materials:
-
MT-4 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
L-glutamine
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Culture MT-4 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Monitor cell density and viability regularly using Trypan Blue exclusion and a hemocytometer.
-
Subculture the cells every 2-3 days to maintain a cell density between 0.5 x 10⁵ and 1 x 10⁶ cells/mL.
-
To subculture, centrifuge the cell suspension at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh, pre-warmed culture medium to the desired density.
Protocol 2: Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that is toxic to MT-4 cells (CC₅₀).
Materials:
-
MT-4 cells
-
This compound (stock solution in DMSO)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
-
Add 100 µL of the diluted inhibitor to the appropriate wells. Include wells with cells and medium only (cell control) and wells with medium only (background control).
-
Incubate the plate for 5 days at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the cell control and determine the CC₅₀ value using a dose-response curve.
Protocol 3: Anti-HIV-1 Activity Assay
Objective: To determine the effective concentration of this compound that inhibits HIV-1 replication by 50% (EC₅₀).
Materials:
-
MT-4 cells
-
HIV-1 stock (e.g., HIV-1 IIIB strain)
-
This compound (stock solution in DMSO)
-
96-well microtiter plates
-
Culture medium
-
Method for quantifying viral replication (e.g., p24 antigen ELISA kit or MTT assay to measure viral cytopathic effect)
Procedure:
-
Prepare serial dilutions of this compound in culture medium.
-
In a 96-well plate, mix 50 µL of the diluted inhibitor with 50 µL of a pre-titered HIV-1 stock.
-
Add 100 µL of MT-4 cells at a concentration of 6 x 10⁵ cells/mL to each well.
-
Include appropriate controls:
-
Cell Control: Cells with medium only.
-
Virus Control: Cells with virus and medium, but no inhibitor.
-
-
Incubate the plate for 5 days at 37°C in a 5% CO₂ incubator.
-
After incubation, quantify the extent of HIV-1 replication:
-
Method A: MTT Assay for Cytopathic Effect: Add MTT and solubilization buffer as described in Protocol 2. The protective effect of the inhibitor against virus-induced cell death is measured.
-
Method B: p24 Antigen ELISA: Collect the culture supernatant and measure the concentration of the HIV-1 p24 core antigen using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Calculate the percentage of viral inhibition for each concentration compared to the virus control and determine the EC₅₀ value from a dose-response curve.
Visualizations
The following diagrams illustrate the key experimental workflows and the mechanism of action of this compound.
Application Notes and Protocols for Testing HIV-1 Inhibitor-31 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel antiretroviral agents is crucial in the ongoing effort to combat Human Immunodeficiency Virus Type 1 (HIV-1). A critical step in the preclinical evaluation of any new potential drug, such as HIV-1 inhibitor-31, is the assessment of its cytotoxic potential. Cytotoxicity assays are essential for determining the concentration at which a compound becomes toxic to host cells, a key factor in establishing a therapeutic window. This document provides detailed protocols for assessing the cytotoxicity of this compound using two standard colorimetric assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity. Additionally, it outlines a protocol for an apoptosis assay to elucidate the mechanism of cell death.
Data Presentation
The following tables summarize representative quantitative data for cytotoxicity and antiviral activity. The 50% cytotoxic concentration (CC50) is the concentration of the inhibitor that reduces the viability of uninfected cells by 50%. The 50% effective concentration (EC50) is the concentration required to inhibit viral replication by 50%. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay | Incubation Time (hours) | CC50 (µM) |
| MT-4 | MTT | 72 | Value |
| CEM-SS | MTT | 72 | Value |
| Peripheral Blood Mononuclear Cells (PBMCs) | MTT | 72 | Value |
| MT-4 | LDH | 48 | Value |
| CEM-SS | LDH | 48 | Value |
| PBMCs | LDH | 48 | Value |
Note: Replace "Value" with experimentally determined values.
Table 2: Antiviral Activity and Selectivity Index of this compound
| Virus Strain | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| HIV-1 IIIB | MT-4 | Value | Value | Value |
| HIV-1 NL4-3 | CEM-SS | Value | Value | Value |
| Clinical Isolate | PBMCs | Value | Value | Value |
Note: Replace "Value" with experimentally determined values. For reference, some HIV-1 inhibitors have shown CC50 values greater than 20 µM to over 225 µM in various cell lines[1][2]. For example, the non-nucleoside reverse transcriptase inhibitor "HIV-1 inhibitor-50" displayed a CC50 value of 45.6 μM in MT-4 cells[3].
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity.[4][5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The concentration of these crystals, which is directly proportional to the number of metabolically active cells, is determined by measuring the absorbance of the solubilized formazan solution.[4]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well microtiter plates
-
Target cells (e.g., MT-4, CEM-SS, or PBMCs)
-
Complete culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium in a 96-well plate and incubate overnight.
-
For suspension cells, seed at a density of 1 x 10^5 to 2 x 10^5 cells/well in 100 µL of complete culture medium.[6]
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 100 µL of the diluted inhibitor to the appropriate wells. Include wells with cells and medium only (untreated control) and wells with medium only (background control).
-
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO2 incubator.[4]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Solubilization:
-
For adherent cells, carefully remove the medium and add 150 µL of solubilization solution to each well.
-
For suspension cells, add 100 µL of solubilization solution to each well.
-
-
Absorbance Measurement: Incubate the plate in the dark for at least 2 hours to allow for complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the inhibitor compared to the untreated control. The CC50 value is determined from the dose-response curve.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture supernatant.[7][8][9] LDH is a stable cytoplasmic enzyme that is released upon cell lysis.[8][10] The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan product.[8][11] The amount of formazan is proportional to the amount of LDH released and, therefore, to the number of lysed cells.[8]
Materials:
-
LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)
-
96-well microtiter plates
-
Target cells (e.g., MT-4, CEM-SS, or PBMCs)
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., 1% Triton X-100)
Protocol:
-
Cell Seeding and Compound Addition: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare three types of controls:
-
Spontaneous LDH release: Wells with untreated cells.
-
Maximum LDH release: Wells with untreated cells lysed with lysis buffer 30 minutes before the end of the incubation period.
-
Background control: Wells with medium only.
-
-
Incubation: Incubate the plate for the desired period (e.g., 24-48 hours) at 37°C in a humidified 5% CO2 incubator.
-
Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[11]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well of the new plate.[11]
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.[10][11]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.
-
The CC50 value is determined from the dose-response curve.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
-
Target cells
-
This compound
-
Binding buffer
Protocol:
-
Cell Treatment: Seed and treat cells with various concentrations of this compound as described in the MTT protocol. Include an untreated control.
-
Cell Harvesting: After the desired incubation period, harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualization of Workflows and Pathways
Experimental Workflow
Caption: General experimental workflow for cytotoxicity testing.
Signaling Pathways in Apoptosis
Several HIV-1 proteins are known to induce apoptosis by triggering mitochondrial outer membrane permeabilization.[12] The expression of active HIV-1 protease, for instance, can induce cell death via the mitochondrial apoptotic pathway.[12] Apoptosis can proceed through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathway.[13] The intrinsic pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria, while the extrinsic pathway is triggered by the binding of ligands to death receptors on the cell surface.[13] Both pathways converge on the activation of executioner caspases, which are proteases that dismantle the cell.[14]
Caption: Intrinsic and extrinsic apoptosis signaling pathways.
References
- 1. pnas.org [pnas.org]
- 2. Antiviral Properties of HIV-1 Capsid Inhibitor GSK878 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [promega.com]
- 8. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HIV-1 protease-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human Immunodeficiency Virus-1 (HIV-1)-Mediated Apoptosis: New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Determining the IC50 of HIV-1 Inhibitor-31
For Researchers, Scientists, and Drug Development Professionals
Introduction
HIV-1 inhibitor-31, also identified as compound 5q in the scientific literature, is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the class of indazolyl-substituted piperidin-4-yl-aminopyrimidines. As an NNRTI, it targets the allosteric pocket of the HIV-1 reverse transcriptase (RT) enzyme, a critical component in the viral replication cycle, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.[1] This document provides detailed protocols for determining the 50% inhibitory concentration (IC50) of this compound through both cell-based and biochemical assays.
The provided methodologies are essential for the preclinical evaluation of this compound and similar antiviral compounds. The cell-based assay quantifies the inhibitor's efficacy in a cellular context, taking into account factors like cell permeability and cytotoxicity. The biochemical assay provides a direct measure of the inhibitor's potency against the isolated viral enzyme.
Data Presentation
The following tables summarize the in vitro activity of this compound against wild-type HIV-1 and its cytotoxicity in MT-4 cells.
Table 1: Anti-HIV-1 Activity of Inhibitor-31
| Compound | Virus Strain | Cell Line | Assay Method | EC50 (µM) | EC50 (nM) |
| Inhibitor-31 (5q) | HIV-1 (IIIB) | MT-4 | MTT | 0.0064 | 6.4 |
EC50: 50% effective concentration, the concentration of the inhibitor that reduces viral activity by 50%.
Table 2: Cytotoxicity of Inhibitor-31
| Compound | Cell Line | Assay Method | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Inhibitor-31 (5q) | MT-4 | MTT | >16 | >2500 |
CC50: 50% cytotoxic concentration, the concentration of the inhibitor that reduces cell viability by 50%.
Experimental Protocols
Cell-Based Anti-HIV-1 Assay in MT-4 Cells (MTT Method)
This protocol describes the determination of the anti-HIV-1 activity of inhibitor-31 by assessing the protection of MT-4 cells from virus-induced cytopathogenicity.
Materials:
-
MT-4 human T-cell line
-
HIV-1 (IIIB strain)
-
This compound
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or acidified isopropanol)[2]
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 590 nm)
Protocol:
-
Cell Preparation: Culture MT-4 cells in RPMI-1640 medium. On the day of the assay, ensure the cells are in the exponential growth phase and have a viability of >95%. Adjust the cell density to 1 x 10^5 cells/mL in fresh medium.
-
Compound Dilution: Prepare a series of dilutions of this compound in culture medium. A 2-fold or 3-fold serial dilution is recommended to cover a wide concentration range.
-
Assay Setup:
-
In a 96-well plate, add 100 µL of the MT-4 cell suspension to each well.
-
Add 100 µL of the diluted inhibitor to the appropriate wells. Include wells with no inhibitor as virus controls and wells with neither virus nor inhibitor as cell controls.
-
Add HIV-1 (IIIB) at a multiplicity of infection (MOI) sufficient to induce significant cytopathic effect in 4-5 days.
-
-
Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 atmosphere until the cytopathic effect is evident in the virus control wells.[3]
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[4]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance of each well at 590 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the cell control.
-
The EC50 value is determined as the inhibitor concentration that results in 50% protection of MT-4 cells from virus-induced cell death. This can be calculated using non-linear regression analysis (e.g., sigmoidal dose-response curve) with appropriate software (e.g., GraphPad Prism).
-
Cytotoxicity Assay in MT-4 Cells (MTT Method)
This protocol determines the cytotoxicity of this compound.
Protocol:
The protocol is identical to the cell-based anti-HIV-1 assay, with the exception that no virus is added to the wells. The CC50 is the concentration of the compound that reduces the viability of uninfected MT-4 cells by 50%.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)
This biochemical assay measures the direct inhibition of the HIV-1 RT enzyme by inhibitor-31. Commercial kits are available for this purpose.[5]
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
This compound
-
Reaction buffer containing template/primer (e.g., poly(A)·oligo(dT))
-
Biotin- and digoxigenin-labeled dUTP mixture
-
Streptavidin-coated microplate
-
Anti-digoxigenin-peroxidase (POD) conjugate
-
Peroxidase substrate (e.g., ABTS)
-
Washing buffer
-
Lysis buffer
-
Microplate reader (absorbance at 405 nm)
Protocol:
-
Compound Dilution: Prepare serial dilutions of this compound in an appropriate buffer.
-
RT Reaction:
-
In a reaction tube, mix the reaction buffer, the labeled dUTP mixture, and the diluted inhibitor.
-
Initiate the reaction by adding the recombinant HIV-1 RT enzyme.
-
Incubate the mixture for 1 hour at 37°C.
-
-
Detection:
-
Transfer the reaction mixture to a streptavidin-coated microplate well.
-
Incubate for 1 hour at 37°C to allow the biotin-labeled DNA to bind to the streptavidin.
-
Wash the wells several times with washing buffer to remove unbound reagents.
-
Add the anti-digoxigenin-POD conjugate to each well and incubate for 1 hour at 37°C.
-
Wash the wells again to remove the unbound conjugate.
-
Add the peroxidase substrate and incubate until a color change is observed.
-
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of RT inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
The IC50 value is the concentration of the inhibitor that reduces the RT activity by 50%. This can be determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: HIV-1 Replication Cycle and the Target of Inhibitor-31.
Caption: Workflow for the MTT-based Anti-HIV-1 Assay.
Caption: Workflow for the Colorimetric HIV-1 RT Inhibition Assay.
References
Application of Temsavir in Elucidating HIV-1 Envelope Glycoprotein Conformation and Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Temsavir (BMS-626529), the active moiety of the prodrug fostemsavir, is a first-in-class HIV-1 attachment inhibitor. It offers a unique mechanism of action by directly targeting the viral envelope glycoprotein (Env) gp120 subunit.[1][2] This document provides detailed application notes and experimental protocols for utilizing temsavir as a tool to study the conformational dynamics of the HIV-1 envelope, a critical target for vaccine and therapeutic development. Temsavir's ability to lock the Env trimer in a "closed," prefusion state provides a powerful probe for dissecting the intricate process of viral entry and for characterizing the epitopes of broadly neutralizing antibodies (bNAbs).[3][4]
Mechanism of Action
Temsavir binds to a conserved pocket on gp120, located near the CD4 binding site.[1][5] This binding event allosterically inhibits the interaction between gp120 and the host cell's CD4 receptor, the initial and essential step for viral entry into host cells.[1][2] By binding to this site, temsavir stabilizes the Env trimer in its ground-state, closed conformation, preventing the conformational changes required for subsequent co-receptor binding and membrane fusion.[3][6]
Recent studies have also revealed that temsavir can modulate the processing of the Env precursor protein, gp160, affecting its glycosylation and proteolytic cleavage.[7][8] This has significant implications for the antigenicity of the Env trimer and its recognition by the host immune system, particularly by bNAbs and antibody-dependent cellular cytotoxicity (ADCC) responses.[4][6][7]
Data Presentation
Table 1: In Vitro Antiviral Activity of Temsavir against Diverse HIV-1 Subtypes
| HIV-1 Subtype | Number of Isolates | Median IC50 (nM) | 90th Percentile IC50 (nM) | Geometric Mean IC50 (nM) |
| All | 1337 | 0.8 | 75.4 | 1.7 |
| A | - | - | - | 3.8 |
| A1 | 17 | - | 4.3 | - |
| B | 881 | - | 47.6 | - |
| C | 156 | - | 22.9 | - |
| F1 | - | 13.8 | 892.9 | - |
| BF | - | - | 190.4 | 4.6 |
| CRF01_AE | 5 | >100 | >100 | >100 |
Data compiled from the PhenoSense™ Entry assay.[1]
Table 2: Binding Affinity and Kinetics of Temsavir for HIV-1 JR-FL gp120
| Compound | Method | Kd (nM) | Ki (nM) | IC50 (nM) - gp120/CD4 ELISA |
| Temsavir (BMS-626529) | Not Specified | 0.83 | - | 14 |
| BMS-378806 (analog) | Not Specified | 19 | - | 87 |
Kd (dissociation constant) and IC50 values demonstrate the high-affinity binding of temsavir to gp120 and its potent inhibition of the gp120-CD4 interaction.[7]
Table 3: Impact of gp120 Polymorphisms on Temsavir Susceptibility and Binding
| gp120 Polymorphism (JR-FL background) | Fold-Change in IC50 vs. Wild-Type | Fold-Change in Temsavir Binding Affinity (KD) vs. Wild-Type |
| S375H | High | 73.7 |
| S375I | High | - |
| S375M | High | - |
| S375N | High | - |
| M426L | Moderate | 0.7 |
| M434I | Low | - |
| M475I | Moderate | - |
| S375H + M475I | Very High | - |
Fold-change in IC50 values ranged from 4-fold to over 29,000-fold depending on the polymorphism.[9] A strong correlation exists between the reduction in temsavir susceptibility (increased IC50) and a decrease in the on-rate of temsavir binding.[9]
Experimental Protocols
Protocol 1: HIV-1 Pseudovirus Neutralization Assay
This protocol assesses the ability of temsavir to inhibit viral entry of pseudoviruses expressing various HIV-1 Env glycoproteins.
Materials:
-
HEK293T cells
-
Env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)
-
Expression plasmid for the desired HIV-1 Env
-
Transfection reagent
-
Target cells expressing CD4 and appropriate co-receptors (e.g., TZM-bl cells)
-
Temsavir (dissolved in DMSO)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the Env-deficient HIV-1 backbone plasmid and the Env expression plasmid using a suitable transfection reagent.
-
Incubate for 48-72 hours.
-
Harvest the supernatant containing the pseudoviruses and clarify by centrifugation.
-
-
Neutralization Assay:
-
Seed target cells (e.g., TZM-bl) in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of temsavir in cell culture medium.
-
Pre-incubate the pseudovirus with the temsavir dilutions for 1 hour at 37°C.
-
Remove the medium from the target cells and add the virus-temsavir mixture.
-
Incubate for 48 hours at 37°C.
-
-
Readout:
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve.
-
Protocol 2: Cell-Cell Fusion Assay
This assay measures the inhibition of Env-mediated cell-cell fusion by temsavir.
Materials:
-
Effector cells expressing HIV-1 Env and Tat (e.g., HL2/3 cells)
-
Target cells containing a Tat-inducible reporter gene (e.g., TZM-bl cells expressing luciferase)
-
Temsavir
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Pre-incubate effector cells with serial dilutions of temsavir for 1 hour at 37°C.
-
Co-culture the pre-incubated effector cells with the target cells for 6-24 hours at 37°C.
-
Lyse the cells and measure the reporter gene expression (e.g., luciferase activity).
-
Determine the IC50 of temsavir for fusion inhibition.
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR can be used to determine the on-rate, off-rate, and binding affinity (KD) of temsavir to purified gp120.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit
-
Purified recombinant gp120
-
Temsavir
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize gp120 onto the sensor chip surface via amine coupling.
-
Prepare a series of temsavir concentrations in running buffer.
-
Inject the temsavir solutions over the gp120-coated surface and a reference flow cell.
-
Monitor the binding and dissociation phases in real-time.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd, and KD).
Visualizations
Caption: Mechanism of HIV-1 entry and its inhibition by temsavir.
Caption: Workflow for studying temsavir's effect on HIV-1 Env.
Conclusion
Temsavir is an invaluable molecular tool for probing the conformational landscape of the HIV-1 envelope glycoprotein. Its ability to stabilize the prefusion closed state of the Env trimer facilitates detailed structural and functional studies that are crucial for understanding the mechanisms of viral entry and for the rational design of novel inhibitors and vaccine immunogens. The protocols and data presented herein provide a framework for researchers to employ temsavir in their investigations of HIV-1 Env structure and function.
References
- 1. academic.oup.com [academic.oup.com]
- 2. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Temsavir Treatment of HIV-1-Infected Cells Decreases Envelope Glycoprotein Recognition by Broadly Neutralizing Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Temsavir Modulates HIV-1 Envelope Conformation by Decreasing Its Proteolytic Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. The sensitivity of HIV-1 gp120 polymorphs to inhibition by temsavir correlates to temsavir binding on-rate - PubMed [pubmed.ncbi.nlm.nih.gov]
HIV-1 Inhibitor-31: Comprehensive Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the preparation, storage, and experimental use of HIV-1 inhibitor-31.
This compound, identified as compound 5q in the scientific literature, is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the class of indazolyl-substituted piperidin-4-yl-aminopyrimidines.[1] These protocols are designed to ensure the stability and efficacy of the inhibitor for reliable and reproducible experimental results.
Solution Preparation and Storage
Proper preparation and storage of this compound are critical for maintaining its biological activity. The following guidelines are based on general recommendations for similar compounds and best practices for in vitro studies.
Quantitative Data Summary: Storage Recommendations
| Form | Solvent | Concentration | Storage Temperature | Shelf Life |
| Powder | - | - | -20°C | Up to 3 years[2] |
| Stock Solution | DMSO | ≥ 10 mM | -80°C | Up to 6 months[2] |
| Stock Solution | DMSO | ≥ 10 mM | -20°C | Up to 1 month[2] |
| Working Solution | Cell Culture Media | Varies | Use immediately | - |
Protocol for Preparation of Stock Solution (10 mM in DMSO)
-
Pre-use Handling: Before opening the vial, centrifuge it briefly to ensure that all the powder is collected at the bottom.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution.[2][3]
-
Preparation:
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial containing a known mass of this compound. For example, for 1 mg of the compound (molecular weight to be confirmed from the certificate of analysis), the required volume of DMSO can be calculated.
-
Vortex the solution to ensure the compound is fully dissolved. Gentle warming may be applied if necessary.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the need for repeated freeze-thaw cycles, which can degrade the compound.[2][4]
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[2]
-
Diagram: Stock Solution Preparation Workflow
Caption: Workflow for preparing a stock solution of this compound.
Experimental Protocols
This compound has been evaluated for its anti-HIV activity in cell-based assays. The following protocol is a general guideline for assessing its efficacy in a cell culture system.
Protocol for In Vitro Anti-HIV-1 Activity Assay in MT-4 Cells
This protocol is based on the methodology used in the original study describing this compound (compound 5q).[1]
1. Cell Culture and Maintenance:
- Culture MT-4 cells in an appropriate cell culture medium (e.g., RPMI 1640) supplemented with 10% fetal bovine serum (FBS), and antibiotics (penicillin/streptomycin).
- Maintain the cells in a humidified incubator at 37°C with 5% CO2.
2. Preparation of Working Solutions:
- Thaw an aliquot of the this compound DMSO stock solution.
- Prepare serial dilutions of the inhibitor in the cell culture medium to achieve the desired final concentrations for the assay.
- Important: The final concentration of DMSO in the culture medium should be less than 0.5% to avoid cellular toxicity.[3] It is recommended to include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) in the experiment.
3. HIV-1 Infection and Inhibitor Treatment:
- Seed MT-4 cells in a 96-well plate at a predetermined density.
- Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a suitable multiplicity of infection (MOI).
- Immediately after infection, add the prepared working solutions of this compound to the respective wells.
4. Incubation and Assay Readout:
- Incubate the plate for a period that allows for viral replication and cytopathic effect (CPE) to occur in the untreated, infected control wells (typically 4-5 days).
- Assess cell viability using a colorimetric assay such as MTT or XTT, or by measuring viral replication through methods like p24 antigen capture ELISA.
5. Data Analysis:
- Calculate the 50% effective concentration (EC50), which is the concentration of the inhibitor that protects 50% of the cells from virus-induced death or inhibits viral replication by 50%.
- Determine the 50% cytotoxic concentration (CC50) from parallel experiments with uninfected cells treated with the inhibitor.
- Calculate the selectivity index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more favorable therapeutic window.
Diagram: Experimental Workflow for Anti-HIV-1 Assay
Caption: Workflow for evaluating the in vitro anti-HIV-1 activity of this compound.
Mechanism of Action: Targeting HIV-1 Reverse Transcriptase
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a crucial step in the HIV-1 replication cycle.
Diagram: HIV-1 Reverse Transcriptase Inhibition Signaling Pathway
Caption: Mechanism of action of this compound as an NNRTI.
References
Application Notes and Protocols: Cell-Based Fusion Assay Using Temsavir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temsavir is a first-in-class HIV-1 attachment inhibitor that targets the viral envelope glycoprotein gp120.[1][2] It binds to a conserved pocket on gp120, stabilizing the protein in a "closed," pre-fusion conformation.[2][3][4] This action allosterically prevents the initial interaction between gp120 and the host cell's CD4 receptor, a critical first step in the viral entry process.[1][2][3][5] By inhibiting this attachment, temsavir effectively blocks the subsequent conformational changes required for co-receptor binding and membrane fusion, thereby neutralizing the virus's ability to infect host cells.[5] Cell-based fusion assays are a fundamental tool for evaluating the efficacy of entry inhibitors like temsavir, providing a quantitative measure of their ability to prevent virus-cell and cell-cell fusion.
These application notes provide a detailed protocol for a cell-based fusion assay to determine the inhibitory activity of temsavir against HIV-1 envelope glycoprotein-mediated cell fusion.
Mechanism of Action of Temsavir in Inhibiting HIV-1 Fusion
Temsavir's mechanism of action involves binding to the HIV-1 gp120 envelope glycoprotein, which is responsible for attaching to host cells. This binding event locks gp120 in a conformational state that is not conducive to binding with the CD4 receptor on T-cells.[2][3][4] This interference with the initial attachment step prevents the cascade of events that leads to the fusion of the viral and cellular membranes.
Quantitative Data Summary
The inhibitory activity of temsavir and its analogs can be quantified by determining the half-maximal effective concentration (EC₅₀) or the half-maximal inhibitory concentration (IC₅₀) in cell-based assays. The following tables summarize representative data for temsavir and a related compound.
Table 1: Antiviral Activity of a Temsavir Analog in a Pseudotyped Virus Infectivity Assay
| Compound | HIV-1 Strain Tropism | EC₅₀ (µM) |
| Indole Glyoxamide Analog | M-tropic & T-tropic | 0.09 - 5.9 |
Data from a virus infectivity assay, which measures the inhibition of viral replication. This serves as a strong correlate for fusion inhibition.[5]
Table 2: Fold-Change in IC₅₀ of Temsavir against Pseudoviruses with gp120 Polymorphisms
| gp120 Polymorphism | Fold-Change in IC₅₀ (relative to wild-type) |
| S375H/I/M/N | 4 to >12,500 |
| M426L | >12,500 |
| M434I | >12,500 |
| M475I | >12,500 |
| S375H + M475I | >29,700 |
Data from a pseudovirus infectivity assay highlighting the impact of specific gp120 mutations on temsavir susceptibility.[6][7]
Experimental Protocol: Cell-Based Fusion Assay
This protocol describes a luciferase-based cell-cell fusion assay to quantify the inhibitory effect of temsavir on HIV-1 envelope glycoprotein-mediated syncytia formation.
Materials
-
Effector Cells: HEK293T cells (or similar easily transfectable cell line)
-
Target Cells: TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with an integrated luciferase reporter gene under the control of the HIV-1 LTR promoter)
-
Plasmids:
-
Expression plasmid for HIV-1 Env (e.g., from a specific viral isolate)
-
Expression plasmid for HIV-1 Tat
-
-
Transfection Reagent: (e.g., Calcium Phosphate or commercial lipid-based reagent)
-
Temsavir: Stock solution in DMSO
-
Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin, and streptomycin
-
Luciferase Assay Reagent
-
Luminometer
-
96-well white, clear-bottom tissue culture plates
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Temsavir Modulates HIV-1 Envelope Conformation by Decreasing Its Proteolytic Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temsavir Treatment of HIV-1-Infected Cells Decreases Envelope Glycoprotein Recognition by Broadly Neutralizing Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. news-medical.net [news-medical.net]
- 7. The sensitivity of HIV-1 gp120 polymorphs to inhibition by temsavir correlates to temsavir binding on-rate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantifying Temsavir's Antiviral Activity Against HCMV Using a Luciferase Reporter Assay
Introduction
Human Cytomegalovirus (HCMV), a betaherpesvirus, is a prevalent pathogen that can cause severe disease in immunocompromised individuals and is a leading cause of congenital infections.[1] The development of novel antiviral agents with mechanisms of action distinct from current DNA polymerase inhibitors is crucial to overcome issues of toxicity and drug resistance.[1] Temsavir is an investigational antiviral compound that inhibits the HCMV terminase complex, which is essential for cleaving and packaging the viral genome into capsids. This application note describes a robust and high-throughput method to quantify the antiviral activity of temsavir using a recombinant HCMV strain that expresses the firefly luciferase reporter gene (HCMV-luc).
The principle of this assay is based on the direct correlation between viral replication and luciferase expression.[2][3][4] In infected cells, the expression of the luciferase gene, driven by a viral promoter, produces a quantifiable luminescent signal upon the addition of a substrate.[5] The antiviral activity of temsavir is measured by the dose-dependent reduction in this luminescent signal, providing a sensitive and rapid alternative to traditional plaque reduction assays.[5] This system is highly reproducible and suitable for screening novel anti-CMV compounds.[5]
Visualized Mechanisms and Workflows
Caption: Temsavir's mechanism of action against the HCMV terminase complex.
Caption: Principle of the luciferase reporter assay for viral activity.
Caption: Experimental workflow for quantifying antiviral activity.
Quantitative Data Summary
The antiviral efficacy of Temsavir was evaluated against a luciferase-expressing HCMV strain (e.g., AD169-Luc) in human foreskin fibroblasts (HFFs). Ganciclovir (GCV), a known HCMV DNA polymerase inhibitor, was used as a positive control. Cytotoxicity was assessed in parallel on uninfected cells.[6][7][8] The 50% effective concentration (EC50) represents the drug concentration required to inhibit viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that reduces cell viability by 50%. The Selectivity Index (SI), calculated as CC50/EC50, indicates the therapeutic window of the compound.
| Compound | Viral Target | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Temsavir | Terminase Complex (pUL56) | HFF | 0.0025 | > 50 | > 20,000 |
| Ganciclovir | DNA Polymerase (UL54) | HFF | 1.2 | > 100 | > 83 |
Note: The data presented are illustrative and may vary based on experimental conditions, such as the specific HCMV strain, cell line, and multiplicity of infection (MOI).
Detailed Experimental Protocols
Protocol 1: Antiviral Activity Assay (EC50 Determination)
This protocol details the measurement of Temsavir's ability to inhibit HCMV replication using the luciferase reporter assay.
Materials and Reagents:
-
Cells: Human Foreskin Fibroblasts (HFFs)
-
Virus: Recombinant HCMV expressing Firefly Luciferase (e.g., AD169-Luc or TB40-FLuc)[4][9]
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test Compound: Temsavir, dissolved in DMSO
-
Control Compound: Ganciclovir, dissolved in DMSO
-
Plates: 96-well, white, clear-bottom tissue culture plates
-
Luciferase Assay System: e.g., Bright-Glo™ Luciferase Assay System (Promega)
-
Instrumentation: Luminometer (e.g., Victor X4 microplate reader)[4]
Procedure:
-
Cell Seeding:
-
The day before the assay, seed HFFs into 96-well white, clear-bottom plates at a density of 2 x 10⁴ cells per well in 100 µL of culture medium.[6]
-
Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 2X working stock of Temsavir and Ganciclovir by performing serial dilutions in culture medium. A typical starting concentration might be 100 µM, serially diluted 3-fold.
-
Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
-
Infection and Treatment:
-
Aspirate the medium from the HFFs.
-
Infect the cells by adding 50 µL/well of HCMV-luc diluted in culture medium to achieve a multiplicity of infection (MOI) of 0.01-0.1.
-
Immediately add 50 µL/well of the 2X serially diluted compounds to the corresponding wells.
-
Include "virus only" (no drug) controls and "cells only" (no virus, no drug) controls.
-
-
Incubation:
-
Incubate the plates for 72 to 96 hours at 37°C with 5% CO₂ to allow for multiple rounds of viral replication and robust luciferase expression.[5]
-
-
Luminescence Measurement:
-
Remove plates from the incubator and allow them to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add a volume of reagent equal to the culture volume in the well (e.g., 100 µL).
-
Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background signal from the "cells only" wells from all other readings.
-
Normalize the data by expressing the signal from treated wells as a percentage of the "virus only" control.
-
Plot the percentage of inhibition against the log of the drug concentration and fit the data using a four-parameter logistic regression (variable slope) to determine the EC50 value.
-
Protocol 2: Cytotoxicity Assay (CC50 Determination)
This protocol is run in parallel with the antiviral assay to measure the effect of Temsavir on the viability of uninfected host cells.[6][7][8]
Materials and Reagents:
-
Same as Protocol 1, excluding the virus.
-
Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a commercial equivalent like CellTiter-Glo®.
Procedure:
-
Cell Seeding and Treatment:
-
Seed and treat an identical plate of HFFs as described in Protocol 1 (steps 1 and 2), but without adding the virus.[6] Add 50 µL of plain culture medium instead of the virus suspension.
-
Incubate the plate for the same duration as the antiviral assay (72-96 hours).
-
-
MTT Assay for Cell Viability:
-
Add 10 µL of MTT reagent (5 mg/mL stock) to each well.[10]
-
Incubate for 3-4 hours at 37°C until purple formazan crystals form.[10]
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the "cells only" control (untreated wells).
-
Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the CC50 value.
-
References
- 1. mdpi.com [mdpi.com]
- 2. A Luciferase Gene Driven by an Alphaherpesviral Promoter Also Responds to Immediate Early Antigens of the Betaherpesvirus HCMV, Allowing Comparative Analyses of Different Human Herpesviruses in One Reporter Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Luciferase Gene Driven by an Alphaherpesviral Promoter Also Responds to Immediate Early Antigens of the Betaherpesvirus HCMV, Allowing Comparative Analyses of Different Human Herpesviruses in One Reporter Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment of a Luciferase-Based Reporter System to Study Aspects of Human Cytomegalovirus Infection, Replication Characteristics, and Antiviral Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recombinant luciferase-expressing human cytomegalovirus (CMV) for evaluation of CMV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 7. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 8. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 9. [PDF] Establishment of a Luciferase-Based Reporter System to Study Aspects of Human Cytomegalovirus Infection, Replication Characteristics, and Antiviral Drug Efficacy | Semantic Scholar [semanticscholar.org]
- 10. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Preclinical Experimental Use of Fostemsavir
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical experimental use of fostemsavir, a first-in-class HIV-1 attachment inhibitor. The information compiled here is intended to guide researchers in designing and executing in vitro and in vivo studies to evaluate the efficacy, pharmacokinetics, and mechanism of action of fostemsavir and its active metabolite, temsavir.
Mechanism of Action
Fostemsavir is a phosphonooxymethyl prodrug of temsavir.[1] Following oral administration, fostemsavir is rapidly and extensively hydrolyzed by intestinal alkaline phosphatases to its active moiety, temsavir.[2][3] Temsavir is an HIV-1 attachment inhibitor that binds directly to the viral envelope glycoprotein gp120, near the CD4 binding site.[4][5][6] This binding event locks the gp120 protein in a "closed" conformational state, which prevents its interaction with the host cell's CD4 receptor.[4][5] By blocking this initial and critical step of viral entry, temsavir effectively inhibits the infection of host cells by a broad range of HIV-1 subtypes, including those that are resistant to other classes of antiretroviral drugs.[2][5] There is no in-vitro cross-resistance between fostemsavir and other antiretroviral classes.[2][5]
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a liquid chromatography coupled to tandem mass spectrometry method for the monitoring of temsavir plasma concentrations in people living with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Novel liquid chromatography-tandem mass spectrometry method for simultaneous detection of three anti-HIV drugs tenofovir, lamivudine, and dolutegravir in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming low solubility of HIV-1 inhibitor-31 in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HIV-1 inhibitor-31, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). Due to its low aqueous solubility, challenges may arise during in vitro experiments. This guide offers practical solutions and detailed protocols to overcome these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also referred to as compound 5q in some literature) is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] It belongs to the chemical class of indazolyl-substituted piperidin-4-yl-aminopyrimidines.[1][2] As an NNRTI, it allosterically inhibits the HIV-1 reverse transcriptase enzyme, which is crucial for the conversion of viral RNA into DNA, a key step in the HIV-1 replication cycle.[1][3][4]
Q2: I am observing precipitation of this compound in my cell culture medium. What is the likely cause?
Precipitation in aqueous-based cell culture media is a common issue for poorly soluble compounds like this compound. This is likely due to the compound's low aqueous solubility. The final concentration of the organic solvent used to dissolve the inhibitor (typically DMSO) may be too low in the final working solution to maintain its solubility.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving poorly water-soluble inhibitors for in vitro assays.[5][6] It is recommended to prepare a high-concentration stock solution in 100% DMSO.
Q4: Are there any known issues with using DMSO in HIV-1 replication assays?
Yes, while DMSO is a necessary solvent, it can influence experimental results. Some studies have shown that DMSO, even at low concentrations (as low as 0.002%), can enhance HIV-1 replication in certain cell lines.[5][6] Conversely, other studies have reported that higher concentrations of DMSO (e.g., 2%) can inhibit viral production.[7] Therefore, it is crucial to include a vehicle control (cell culture medium with the same final concentration of DMSO as the experimental wells) in all assays to account for any potential effects of the solvent.
Troubleshooting Guide
This guide addresses specific issues that may be encountered when working with this compound in vitro.
| Problem | Potential Cause | Recommended Solution |
| Compound precipitation upon dilution of DMSO stock solution in aqueous buffer or cell culture medium. | The compound's solubility limit has been exceeded in the final aqueous environment. | - Increase the final concentration of DMSO in the working solution (while staying within the tolerated limits for your cell line, typically ≤0.5%).- Prepare an intermediate dilution series in a co-solvent system (e.g., DMSO/ethanol mixture) before final dilution in the aqueous medium.- Consider using solubility-enhancing excipients such as cyclodextrins.[8] |
| Inconsistent or non-reproducible results in anti-HIV activity assays. | - Precipitation of the compound leading to inaccurate concentrations.- Degradation of the compound in solution.- Variable effects of DMSO on viral replication. | - Visually inspect all solutions for precipitation before adding to cells.- Prepare fresh dilutions from the DMSO stock for each experiment.- Strictly control the final DMSO concentration across all wells and include a vehicle control. |
| Higher than expected cell toxicity. | - Cytotoxicity of the compound itself.- Cytotoxicity of the solvent at the concentration used. | - Determine the 50% cytotoxicity concentration (CC50) of the compound in your cell line.- Ensure the final DMSO concentration is below the toxic level for your cells (typically <1%).- Perform a dose-response curve for DMSO alone to determine its toxicity profile in your specific assay. |
| Observed anti-HIV activity is lower than expected from published data. | - Inaccurate concentration of the stock solution.- Compound has degraded.- The specific viral strain or cell line used has lower sensitivity. | - Verify the concentration of the stock solution using a suitable analytical method.- Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.- Use the same cell line and viral strain as the reference study, if possible. |
Quantitative Data
The following table summarizes the in vitro anti-HIV-1 activity of this compound (compound 5q) in MT-4 cells.[1]
| HIV-1 Strain | EC50 (µM) | Selectivity Index (SI) |
| Wild-Type (WT) | 0.0064 | 2500 |
| K103N | 0.077 | - |
| Y181C | 0.11 | - |
| E138K | 0.057 | - |
| RES056 (double mutant) | 8.7 | - |
EC50: 50% effective concentration for inhibiting viral replication. SI: Selectivity Index (CC50/EC50), where a higher value indicates a more favorable therapeutic window.
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing solutions of this compound for in vitro cell-based assays.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile filter tips
-
Vortex mixer
-
Cell culture medium or desired aqueous buffer
Procedure:
-
Preparation of High-Concentration Stock Solution (e.g., 10 mM in 100% DMSO): a. Accurately weigh a precise amount of this compound powder. b. Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 410.25 g/mol . c. Add the calculated volume of DMSO to the vial containing the inhibitor. d. Vortex thoroughly for several minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can aid dissolution if necessary. e. Visually inspect the solution to ensure there are no visible particles. f. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. g. Store the stock solution aliquots at -20°C or -80°C.
-
Preparation of Working Solutions: a. Thaw one aliquot of the stock solution at room temperature. b. Perform a serial dilution of the stock solution in 100% DMSO to create a range of intermediate concentrations. c. From the intermediate DMSO dilutions, perform the final dilution into pre-warmed cell culture medium to achieve the desired final concentrations for your assay. Important: Add the DMSO solution to the cell culture medium and mix immediately and thoroughly to minimize the risk of precipitation. d. Ensure the final concentration of DMSO in the cell culture medium is consistent across all experimental and control wells and is below the toxicity threshold for your cell line (typically ≤0.5%).
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the inhibitor. This is essential to account for any effects of the solvent on cell viability and viral replication.
Visualizations
Mechanism of Action: NNRTI Inhibition of HIV-1 Reverse Transcriptase
Caption: Mechanism of HIV-1 NNRTI Action.
Experimental Workflow: Preparing this compound for In Vitro Assays
Caption: Experimental Workflow for In Vitro Assays.
Troubleshooting Logic for Compound Precipitation
Caption: Troubleshooting Logic for Precipitation.
References
- 1. Indazolyl-substituted piperidin-4-yl-aminopyrimidines as HIV-1 NNRTIs: Design, synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mass Spectrometric Characterization of HIV-1 Reverse Transcriptase Interactions with Non-nucleoside Reverse Transcriptase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]
- 5. Dimethyl sulfoxide and related polar compounds enhance infection of human T cells with HIV-1 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caspase inhibitor blocks human immunodeficiency virus 1-induced T-cell death without enhancement of HIV-1 replication and dimethyl sulfoxide increases HIV-1 replication without influencing T-cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Temsavir Resistance in HIV-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating temsavir resistance in HIV-1 strains.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My HIV-1 strain shows high-level resistance to temsavir in a phenotypic assay, but genotyping did not reveal any of the canonical resistance mutations (e.g., at positions S375, M426, M434, M475). What are the possible explanations?
A1: This is a common challenge in drug resistance studies and can arise from several factors:
-
Novel or Uncommon Resistance Pathways: The resistance may be conferred by mutations at other positions in the gp120 protein that are not yet widely characterized. The extensive variability of HIV-1 gp120 means that the susceptibility of clinical isolates to temsavir is also highly variable.[1]
-
Genotypic Assay Limitations: Standard population-based genotypic assays may not detect resistant variants that are present as a minor population in the viral quasispecies.[2][3] If the resistant strain is not the dominant one, it may be missed by Sanger sequencing.
-
Complex Interactions (Epistasis): Resistance may be due to a combination of several mutations, each with a small effect, that together result in a significant phenotypic resistance. These complex interactions can be difficult to predict from genotypic data alone.
-
Discordant Results: Genotypic and phenotypic assays can sometimes produce discordant results. Phenotypic assays provide a direct measure of drug susceptibility, reflecting the net effect of all mutations present, while genotypic interpretation relies on known mutation-resistance associations.[4][5]
Troubleshooting Steps:
-
Consider Deep Sequencing: Employ next-generation sequencing (NGS) for your genotypic analysis. NGS has a higher sensitivity for detecting minor variants compared to standard Sanger sequencing.[6]
-
Perform Site-Directed Mutagenesis: If you have a suspect novel mutation from your sequencing data, introduce it into a wild-type HIV-1 backbone and perform a phenotypic assay to confirm its role in resistance.
-
Review Assay Quality Control: Ensure that both your phenotypic and genotypic assays have passed all quality control checks and that there were no issues with sample handling or cross-contamination.
Q2: I am planning to screen a panel of HIV-1 isolates for temsavir susceptibility. What are the key considerations for experimental design?
A2: A well-designed screening experiment is crucial for obtaining reliable and reproducible data. Here are the key considerations:
-
Choice of Assay: You can use either a genotypic or a phenotypic assay. Genotypic assays are faster and less expensive, making them suitable for large-scale screening if you are primarily looking for known resistance mutations.[7] Phenotypic assays provide a direct measure of susceptibility and are essential for characterizing the resistance profile of novel strains.[6][8]
-
Viral Load Requirements: Ensure that the plasma samples have a sufficient viral load for the chosen assay. Most genotypic assays require a plasma viral load of at least 500 to 1,000 copies/mL.[3][7]
-
Reference Strain: Always include a well-characterized, drug-sensitive (wild-type) reference virus in your phenotypic assays. This allows for the calculation of the fold change in resistance.[6]
-
Drug Concentration Range: In phenotypic assays, use a broad range of temsavir concentrations to accurately determine the 50% inhibitory concentration (IC50).
-
Replicates: Run all experiments with sufficient biological and technical replicates to ensure statistical validity.
Q3: How do I interpret the results of my temsavir resistance assays?
A3: The interpretation of resistance data depends on the type of assay used.
-
Genotypic Results: The results will be a list of mutations in the gp120 gene.[9] These mutations should be compared against a database of known resistance mutations, such as the Stanford University HIV Drug Resistance Database, to predict the level of resistance.[7][10] The report will typically classify the virus as susceptible, having potential low-level resistance, low-level resistance, intermediate resistance, or high-level resistance to the drug.[11]
-
Phenotypic Results: These are reported as the fold change in the IC50 value of your test virus compared to a wild-type reference virus.[10][12] A higher fold change indicates a greater level of resistance. The clinical significance of a particular fold-change value is drug-specific and determined by clinical cut-offs.
Table 1: Known Temsavir Resistance-Associated Mutations in HIV-1 gp120
| Amino Acid Position | Common Substitutions | Associated Effect on Temsavir Susceptibility |
| S375 | H, I, M, N, T, Y | Reduced susceptibility.[1][13] |
| M426 | L, P | Reduced susceptibility.[1][13][14] |
| M434 | I, K | Reduced susceptibility.[13][14] |
| M475 | I | Reduced susceptibility.[1][13][14] |
Note: The presence of these mutations does not always perfectly correlate with phenotypic resistance, and the impact can be influenced by the genetic background of the viral strain.
Experimental Protocols
Protocol 1: Phenotypic Resistance Assay (Recombinant Virus Assay)
This method measures the ability of a patient-derived HIV-1 envelope to support viral entry in the presence of varying concentrations of temsavir.
-
RNA Extraction and RT-PCR: Extract viral RNA from patient plasma. Use reverse transcriptase-polymerase chain reaction (RT-PCR) to amplify the gp160 env gene.
-
Cloning: Ligate the amplified env gene into an expression vector.
-
Pseudovirus Production: Co-transfect HEK293T cells with the env expression vector and an env-deleted HIV-1 backbone vector that contains a reporter gene (e.g., luciferase or GFP).
-
Virus Titration: Harvest the pseudovirus-containing supernatant and determine the viral titer.
-
Neutralization Assay:
-
Seed target cells (e.g., TZM-bl) in a 96-well plate.
-
Prepare serial dilutions of temsavir.
-
Incubate a standardized amount of pseudovirus with the temsavir dilutions for 1 hour at 37°C.
-
Add the virus-drug mixture to the target cells.
-
Incubate for 48 hours.
-
-
Readout: Measure the reporter gene expression (e.g., luciferase activity).
-
Data Analysis: Calculate the IC50 value, which is the drug concentration that inhibits viral entry by 50%. Determine the fold change in resistance by dividing the IC50 of the test virus by the IC50 of a reference wild-type virus.[6]
Protocol 2: Genotypic Resistance Assay (Sanger Sequencing)
This protocol outlines the steps for identifying mutations in the HIV-1 env gene.
-
RNA Extraction and RT-PCR: Extract viral RNA from patient plasma and perform RT-PCR to amplify the gp120 coding region of the env gene.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sequencing Reaction: Perform Sanger sequencing using specific primers that cover the entire gp120 region.
-
Sequence Analysis:
-
Assemble the sequencing reads to obtain a consensus sequence.
-
Align the consensus sequence with a wild-type reference sequence (e.g., HXB2).
-
Identify amino acid substitutions by comparing the patient-derived sequence to the reference sequence.
-
-
Resistance Interpretation: Use a public database like the Stanford University HIV Drug Resistance Database to interpret the clinical significance of the identified mutations.[7][11]
Visualizations
Caption: Temsavir's mechanism of action.
Caption: Troubleshooting workflow for temsavir resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Genotypic Testing for Human Immunodeficiency Virus Type 1 Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayocliniclabs.com [mayocliniclabs.com]
- 4. Phenotypic and genotypic HIV-1 drug resistance assays provide complementary information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HIV Drug Resistance Database [hivdb.stanford.edu]
- 6. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 7. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 8. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. How to interpret resistance tests | HIV i-Base [i-base.info]
- 10. HIV-1 Drug Resistance and Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1901 - HIV 1 Genotypic Drug Resistance Sequencing | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 12. 9.4 Resistance tests and interpreting test results | HIV i-Base [i-base.info]
- 13. Viral Drug Resistance Through 48 Weeks, in a Phase 2b, Randomized, Controlled Trial of the HIV-1 Attachment Inhibitor Prodrug, Fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
Addressing off-target effects of temsavir in cell lines
Disclaimer: Information regarding the specific off-target effects of temsavir on host cell signaling pathways is limited in publicly available scientific literature. Temsavir is a highly specific HIV-1 attachment inhibitor targeting the viral gp120 protein. This guide provides a comprehensive framework and best practices for researchers to characterize and minimize potential off-target effects for any novel antiviral compound, using temsavir as a primary example. The principles, protocols, and troubleshooting guides presented are broadly applicable and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for temsavir?
A1: Temsavir is the active metabolite of the prodrug fostemsavir. Its primary mechanism is to act as a first-in-class HIV-1 attachment inhibitor. It binds directly to the viral envelope glycoprotein 120 (gp120), preventing the virus from attaching to the CD4 receptor on host T-cells.[1][2] This action blocks the first step in the HIV-1 lifecycle.[1]
Q2: Are there any known off-target effects of temsavir on host cells?
A2: Temsavir is known for its high specificity. In vitro screening against a panel of 82 primary receptors showed no significant off-target activity.[3] However, some studies have noted effects that are not directly related to blocking viral attachment. For instance, temsavir can alter the glycosylation and processing of the HIV-1 envelope protein (Env) itself.[4][5][6][7][8][9] Clinically, at supratherapeutic doses (approximately four times the recommended human dose), the parent drug fostemsavir has been observed to cause QTc interval prolongation, which may suggest off-target effects on cardiac ion channels.[10][11][12][13][14]
Q3: What is a good starting point to assess for potential off-target effects in my cell line?
A3: The first step is to establish a therapeutic window by determining the concentration-response curves for both on-target antiviral activity and general cytotoxicity. This involves performing a dose-response experiment for your primary antiviral endpoint in parallel with a cytotoxicity assay (e.g., MTT, MTS, or LDH) across a broad range of temsavir concentrations. This will help you identify a concentration range where you observe the desired biological effect without significant cell death.
Q4: My cells are showing a phenotype (e.g., changes in morphology, growth rate) that I can't explain by temsavir's known on-target activity. What could be happening?
A4: This could be indicative of an off-target effect. The phenotype could result from the compound interacting with an unintended cellular protein, such as a kinase or receptor, and modulating a signaling pathway. It is also important to rule out other factors like assay interference, where the compound interacts with a component of your assay rather than the cells themselves, or non-specific toxicity.
Troubleshooting Guide
Problem 1: High cytotoxicity observed at or below the effective antiviral concentration of temsavir.
| Possible Cause | Suggested Solution |
| General Cellular Toxicity | Lower the concentration of temsavir. If toxicity persists even at concentrations where the on-target effect is lost, the compound may be too toxic for your specific cell line. Consider using a different, more robust cell line if possible. |
| Off-Target Pathway Activation | The compound may be inhibiting a critical cell survival pathway. Use pathway analysis tools (e.g., phospho-proteomics, RNA-seq) to identify signaling pathways that are dysregulated at toxic concentrations. This may reveal the off-target mechanism. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control to confirm. |
| Contamination | Check cell cultures for mycoplasma or other microbial contamination, which can increase sensitivity to chemical compounds. |
Problem 2: Inconsistent or non-reproducible antiviral activity.
| Possible Cause | Suggested Solution |
| Compound Instability | Prepare fresh dilutions of temsavir from a stock solution for each experiment. Ensure the stock solution is stored correctly and has not undergone multiple freeze-thaw cycles. |
| Cell Culture Variability | Use cells at a consistent passage number and confluency. Cell health can significantly impact assay results. Standardize cell seeding density and growth conditions. |
| Assay Interference | The compound may be interfering with the assay readout (e.g., quenching fluorescence, inhibiting a reporter enzyme).[1][4][15] Perform a counter-screen in a cell-free system to check for direct inhibition of the reporter. |
| Pipetting Inaccuracy | Use calibrated pipettes and proper technique to ensure accurate and consistent dosing in all wells. |
Problem 3: Suspected off-target signaling pathway modulation.
| Possible Cause | Suggested Solution |
| Kinase Inhibition | Many drugs have off-target kinase activity. Perform a broad-panel kinase screen to identify potential unintended kinase targets of temsavir. |
| GPCR or Ion Channel Interaction | Based on clinical QTc prolongation data, temsavir might interact with ion channels at high concentrations. If relevant to your cell model, consider assays like patch-clamp or fluorescent membrane potential dyes. |
| Pathway Crosstalk | Inhibition of one pathway can lead to compensatory activation of another. A systems-level approach using proteomics or transcriptomics can help unravel these complex interactions. |
Data Presentation: Hypothetical Kinase Profiling of Temsavir
The following data is for illustrative purposes only and does not represent actual experimental results for temsavir. It is a template to demonstrate how to present data from an off-target screening assay.
Table 1: Temsavir Selectivity Profile Against a Panel of 10 Kinases.
| Kinase Target | % Inhibition at 1 µM Temsavir | % Inhibition at 10 µM Temsavir | IC50 (µM) |
| On-Target (Control) | N/A | N/A | N/A |
| PI3Kα | 55% | 92% | 0.9 |
| Akt1 | 15% | 45% | >10 |
| mTOR | 12% | 38% | >10 |
| MEK1 | 5% | 8% | >25 |
| ERK2 | <2% | 5% | >25 |
| SRC | 8% | 25% | >15 |
| PKA | <2% | <5% | >25 |
| CDK2 | 4% | 9% | >25 |
| GSK3β | 22% | 65% | 7.5 |
This hypothetical data suggests a potential off-target interaction with the PI3K/Akt/mTOR pathway, particularly PI3Kα, at concentrations relevant to cell culture experiments.
Visualizations
References
- 1. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Fostemsavir Decreases the Levels of Anti-gp120 CD4-Induced Antibodies in Heavily Treatment-Experienced People With HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Efficacy and Safety Profile of Fostemsavir for the Treatment of People with Human Immunodeficiency Virus-1 (HIV-1): Current Evidence and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glasgow 2022: Fostemsavir: QT prolongation and drug-drug interactions | HIV i-Base [i-base.info]
- 13. researchgate.net [researchgate.net]
- 14. Effects of Temsavir, Active Moiety of Antiretroviral Agent Fostemsavir, on QT Interval: Results From a Phase I Study and an Exposure–Response Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of HIV-1 Inhibitor-31 in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HIV-1 Inhibitor-31. The following information is designed to help you address common stability issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitates. What could be the cause?
A1: Cloudiness or precipitation can indicate several issues, including:
-
Poor Solubility: The concentration of Inhibitor-31 may exceed its solubility limit in the chosen solvent.
-
Aggregation: Peptides, like Inhibitor-31, can self-associate and form aggregates, especially at certain pH values, temperatures, or concentrations.[1] Hydrophobic interactions between peptide molecules are a common cause of aggregation.[1]
-
Buffer Incompatibility: Components of your buffer system could be interacting with the inhibitor, leading to precipitation.
-
Freeze-Thaw Instability: Repeated freeze-thaw cycles can induce aggregation and precipitation of peptide solutions.
Q2: I'm observing a significant loss of Inhibitor-31 activity over a short period in my aqueous solution. What are the likely degradation pathways?
A2: Peptide inhibitors like Inhibitor-31 are susceptible to several chemical degradation pathways in aqueous solutions:[2][3]
-
Hydrolysis: Cleavage of the peptide bonds, which can be acid or base-catalyzed.
-
Deamidation: The hydrolysis of the side chain amide group of asparagine (Asn) or glutamine (Gln) residues, leading to a change in charge and conformation.[3][4]
-
Oxidation: Methionine (Met), cysteine (Cys), histidine (His), tryptophan (Trp), and tyrosine (Tyr) residues are particularly prone to oxidation, which can be catalyzed by trace metals or exposure to oxygen.[3]
-
Disulfide Exchange: If Inhibitor-31 contains disulfide bonds, they can undergo exchange reactions, leading to incorrect pairing and loss of structure.[1]
Q3: How can I improve the solubility and prevent aggregation of this compound?
A3: To enhance solubility and minimize aggregation, consider the following strategies:
-
pH Optimization: Determine the isoelectric point (pI) of Inhibitor-31. Adjusting the pH of the solution to be at least 1-2 units away from the pI will increase the net charge of the peptide, improving solubility and reducing aggregation.[1]
-
Use of Co-solvents: Organic co-solvents such as dimethyl sulfoxide (DMSO) or ethanol can help to solubilize hydrophobic peptides. However, their compatibility with your experimental system must be verified.
-
Addition of Excipients: Certain excipients can help to stabilize the native conformation of the peptide and prevent aggregation. These include sugars (e.g., sucrose, trehalose), polyols (e.g., mannitol, sorbitol), and surfactants (e.g., polysorbate 80).[2]
-
Lowering Concentration: Working with lower concentrations of the inhibitor can reduce the likelihood of aggregation.
Q4: What are the best practices for storing solutions of this compound to ensure long-term stability?
A4: For optimal long-term stability, follow these storage guidelines:
-
Lyophilization: For long-term storage, it is highly recommended to store the inhibitor as a lyophilized powder at -20°C or -80°C.[5]
-
Frozen Aliquots: If you must store the inhibitor in solution, prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles.
-
Choice of Buffer: Use a buffer system that is appropriate for the pH at which the inhibitor is most stable.
-
Protection from Light and Oxygen: Store solutions in amber vials to protect against photodegradation and consider de-gassing solutions or overlaying with an inert gas like argon to prevent oxidation.
Troubleshooting Guides
Problem 1: Rapid Loss of Inhibitor Potency in a Cell-Based Assay
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Proteolytic Degradation | Prepare fresh inhibitor solution immediately before use. Minimize the time the inhibitor is in the presence of proteases. | Reduced loss of activity. |
| Adsorption to Surfaces | Use low-protein-binding labware (e.g., siliconized tubes and pipette tips).[4] | Increased recovery and consistent results. |
| Chemical Instability at 37°C | Perform a time-course experiment to measure the inhibitor's half-life at 37°C in your assay medium. Consider adding stabilizing excipients. | A quantitative understanding of the inhibitor's stability under assay conditions, allowing for experimental design adjustments. |
Problem 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Solution Preparation | Develop and strictly follow a detailed Standard Operating Procedure (SOP) for solution preparation, including solvent, pH, and mixing steps. | Improved reproducibility of results. |
| Variable Number of Freeze-Thaw Cycles | Prepare single-use aliquots of the inhibitor solution to ensure that each experiment uses a fresh vial that has not been previously thawed. | Minimized variability due to freeze-thaw induced degradation or aggregation. |
| Batch-to-Batch Variability of Inhibitor | Qualify each new batch of inhibitor by performing a standard activity assay and comparing the results to a reference batch. | Consistent performance of the inhibitor across different experiments. |
Data on Inhibitor Stability
The stability of a peptide inhibitor is influenced by various factors. The following tables provide illustrative data on how pH, temperature, and the addition of excipients can impact the stability of a representative HIV-1 peptide inhibitor.
Table 1: Effect of pH on the Stability of a Representative HIV-1 Peptide Inhibitor at 25°C
| pH | % Remaining after 24 hours |
| 4.0 | 95% |
| 5.0 | 98% |
| 6.0 | 92% |
| 7.0 | 85% |
| 8.0 | 70% |
Table 2: Effect of Temperature on the Stability of a Representative HIV-1 Peptide Inhibitor at pH 5.0
| Temperature | % Remaining after 24 hours |
| 4°C | 99% |
| 25°C | 98% |
| 37°C | 90% |
Table 3: Effect of Excipients on the Stability of a Representative HIV-1 Peptide Inhibitor at 37°C and pH 7.0
| Formulation | % Remaining after 24 hours |
| Inhibitor in Buffer | 85% |
| Inhibitor + 5% Sucrose | 92% |
| Inhibitor + 0.02% Polysorbate 80 | 95% |
| Inhibitor + 5% Mannitol | 94% |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment
This protocol outlines a method to determine the percentage of intact inhibitor remaining over time.
Materials:
-
This compound
-
Appropriate buffer solutions at various pH values
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mobile phases (e.g., Acetonitrile and water with 0.1% Trifluoroacetic Acid)
-
Incubator or water bath
Procedure:
-
Prepare a stock solution of Inhibitor-31 in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution into the desired buffer to a final concentration of 1 mg/mL.
-
Immediately inject a sample (t=0) into the HPLC to determine the initial peak area of the intact inhibitor.
-
Incubate the solution at the desired temperature.
-
At specified time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot, and if necessary, quench any reaction by adding an equal volume of a strong acid or organic solvent.
-
Analyze the samples by HPLC.
-
Calculate the percentage of remaining inhibitor at each time point by comparing the peak area of the intact inhibitor to the peak area at t=0.
Protocol 2: Freeze-Thaw Stability Study
This protocol assesses the impact of repeated freezing and thawing on the inhibitor's stability.
Materials:
-
This compound solution in the desired buffer
-
-80°C freezer
-
Room temperature water bath
-
HPLC system
Procedure:
-
Prepare a solution of Inhibitor-31.
-
Take an initial sample for HPLC analysis (Cycle 0).
-
Aliquot the remaining solution into several tubes.
-
Freeze the aliquots at -80°C for at least 4 hours.
-
Thaw one aliquot rapidly in a room temperature water bath. This completes one freeze-thaw cycle.
-
Analyze the thawed sample by HPLC.
-
Repeat the freeze-thaw process for the desired number of cycles (e.g., 3-5 cycles), using a new aliquot for each cycle.
-
Compare the peak area of the intact inhibitor after each cycle to the initial sample to determine the percentage loss.
Visual Guides
Caption: Workflow for troubleshooting inhibitor instability.
Caption: Decision tree for selecting formulation strategies.
Caption: Common degradation pathways for peptide-based inhibitors.
References
- 1. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable Excipients Screening of Protein & Peptide Formulation - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 5. neurelis.com [neurelis.com]
How to interpret unexpected results in HIV-1 entry assays
Welcome to the technical support center for HIV-1 entry assays. This resource is designed to help researchers, scientists, and drug development professionals interpret unexpected results and troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the basic principles of an HIV-1 entry assay?
A1: HIV-1 entry assays are designed to measure the ability of the virus to enter a target cell. This process is mediated by the viral envelope glycoprotein (Env) which binds to the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the surface of the target cell, leading to the fusion of the viral and cellular membranes.[1][2][3] Most assays utilize pseudoviruses, which are replication-incompetent viral particles that express the HIV-1 Env protein on their surface and contain a reporter gene (e.g., luciferase or beta-lactamase).[4] When the pseudovirus successfully enters a target cell, the reporter gene is expressed, and the resulting signal is measured to quantify viral entry.
Q2: What are the critical quality control steps for HIV-1 pseudovirus production?
A2: Ensuring the quality and consistency of pseudovirus stocks is crucial for obtaining reliable and reproducible results in HIV-1 entry assays.[5] Key quality control measures include:
-
Titration: The infectivity of each virus stock must be accurately determined to ensure that a consistent multiplicity of infection (MOI) is used in each experiment.[4][6]
-
Homogeneity and Stability: Pseudovirus preparations should be homogenous and stable under appropriate storage conditions (typically -80°C).[7][8][9] Stability can be assessed by performing infectivity assays on aliquots that have undergone multiple freeze-thaw cycles.[7][8][9]
-
Biosafety: Although pseudoviruses are designed to be capable of only a single cycle of infection, it's important to handle them with the same precautions as live HIV-1, as recombination events can potentially generate replication-competent virus.[4][7][8][9]
-
Specificity Controls: Including a specificity control virus, such as one pseudotyped with an envelope from a different virus (e.g., VSV-G), can help confirm that entry is mediated by the intended HIV-1 Env protein.[5]
Troubleshooting Unexpected Results
Issue 1: High Background Signal in "No Virus" Control Wells
High background signal can mask the true signal from viral entry and reduce the assay's dynamic range.
Possible Causes & Solutions
| Possible Cause | Recommended Troubleshooting Step |
| Cell Contamination | Inspect cells under a microscope for any signs of microbial contamination. If contamination is suspected, discard the cell culture and start with a fresh, sterile stock. |
| Reagent Autofluorescence/Autoluminescence | Test each reagent individually in the assay plate to identify the source of the background signal. Consider using alternative reagents with lower intrinsic signal. |
| Reporter Gene "Leakiness" | Some cell lines may exhibit basal expression of the reporter gene. Test different cell lines or clones to find one with lower background expression. |
| Incomplete Washing Steps | Ensure that all washing steps in the protocol are performed thoroughly to remove any residual unbound virus or substrate.[1] |
Issue 2: Low or No Signal in "Virus Only" Control Wells
A weak or absent signal in the positive control wells indicates a problem with one of the core components of the assay.
Possible Causes & Solutions
| Possible Cause | Recommended Troubleshooting Step |
| Low Virus Titer | Re-titer the pseudovirus stock to confirm its infectivity.[4][6] If the titer is low, prepare a new batch of virus. Historically low infectivity for a particular Env clone may necessitate harvesting virus only once at 72 hours post-transfection.[4][6] |
| Poor Cell Health/Viability | Perform a cell viability assay (e.g., MTS or Trypan Blue exclusion) to ensure that the target cells are healthy.[1][10] Cell monolayers should ideally be 50-80% confluent on the day of infection.[6] |
| Incorrect Co-receptor Expression | Verify that the target cell line expresses the appropriate co-receptor (CCR5 or CXCR4) for the HIV-1 strain being tested.[3] |
| Suboptimal Assay Conditions | Optimize incubation times, temperature, and reagent concentrations. For example, the addition of DEAE-Dextran can enhance infection efficiency.[11] |
| Virus Dissociation | Rapid dissociation of virions from target cells can limit infectivity. Using polycations like DEAE-dextran or polybrene can stabilize virus adsorption.[12] |
Issue 3: Inconsistent or Non-Reproducible Results
Possible Causes & Solutions
| Possible Cause | Recommended Troubleshooting Step |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially when preparing serial dilutions. Use calibrated pipettes and change tips between different reagents and samples. |
| Inconsistent Cell Seeding | Ensure a uniform cell suspension before seeding to avoid clumps and ensure an even distribution of cells in each well. |
| Edge Effects in Assay Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile media or PBS. |
| Variable Pseudovirus Quality | Prepare large, single batches of pseudovirus and perform rigorous quality control to ensure consistency between experiments.[5] |
| Serum Inhibition | Components in fetal bovine serum (FBS) can inhibit HIV-1 infection. Utilizing serum-free medium compositions can significantly increase the susceptibility of reporter T cell lines.[13] |
Experimental Protocols
Protocol 1: Production of HIV-1 Env-Pseudotyped Viruses
This protocol describes the generation of Env-pseudotyped viruses in 293T/17 cells.[4][6]
-
Cell Seeding: Seed 5-8 x 10^6 293T/17 cells in a T-75 flask with 12 ml of growth medium. Incubate overnight. The cell monolayer should be 50-80% confluent on the day of transfection.[6]
-
Transfection: Co-transfect the cells with an Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid using a suitable transfection reagent.
-
Incubation: Incubate the transfected cells for 24-72 hours.[4][6]
-
Harvest: Collect the virus-containing culture supernatants.
-
Processing: Adjust the FBS concentration to 20%, filter through a 0.45-micron filter, and aliquot into cryogenic vials.[4][6]
Protocol 2: HIV-1 Entry Assay using TZM-bl Reporter Cells
This protocol is adapted for a 384-well format for high-throughput screening.[1]
-
Plate Cells: Seed 20,000 TZM-bl cells in 25 µL of culture medium per well in a 384-well plate.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO2.
-
Add Virus: Add 5 µL of HIV-1 pseudovirus at a multiplicity of infection (MOI) of 1.0.
-
Add Compounds/Inhibitors: Transfer test compounds (e.g., 10 µM final concentration) or control inhibitors (e.g., C52L peptide).
-
Initiate Fusion: Centrifuge the plates at 2,095 x g at 4°C for 30 minutes to facilitate virus binding, then incubate at 37°C for 90 minutes.
-
Develop Signal: Remove the medium and add the appropriate substrate for the reporter gene (e.g., CCF4-AM for BlaM).
-
Read Plate: Measure the signal using a plate reader after the recommended incubation period.
Data Presentation
Table 1: Troubleshooting Guide for Quantitative Data Interpretation
| Observed Result | Potential Interpretation | Recommended Action |
| Result > LLoQ | Viral RNA is reliably detected and quantified. | Report the quantitative value. |
| LoD < Result < LLoQ** | Viral RNA is detected, but the concentration is too low to be accurately quantified.[14][15][16] | Report as "HIV-1 RNA Detected, Not Quantifiable" and consider the clinical context. |
| Result < LoD | Viral RNA is not detected. | Report as "HIV-1 RNA Not Detected". |
| Falsely Elevated Viral Load | May be due to sample processing issues, such as inadequate separation of cellular elements when using PPT tubes.[17] | Re-test with a sample collected in an EDTA tube.[17] |
| Indeterminate Result (e.g., Reactive screen, negative confirmatory antibody test) | Could indicate acute HIV infection during the window period or a false-positive screen.[18] | Perform a quantitative HIV-1 RNA viral load test to confirm.[18] |
*LLoQ: Lower Limit of Quantitation, LoD: Limit of Detection
Visualizations
HIV-1 Entry and Signaling Pathway
The entry of HIV-1 into a target cell is a multi-step process involving the sequential interaction of the viral envelope protein with the cell surface receptors CD4 and a coreceptor (CCR5 or CXCR4). This binding triggers conformational changes in the envelope protein, leading to the fusion of the viral and cellular membranes and the release of the viral core into the cytoplasm.
Caption: Simplified pathway of HIV-1 entry into a target cell.
Experimental Workflow: Pseudovirus-Based Neutralization Assay
This workflow outlines the key steps in a typical HIV-1 neutralization assay using pseudoviruses and a reporter cell line. The goal is to measure the ability of antibodies or inhibitors to block viral entry.
References
- 1. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. HIV: Cell Binding and Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hiv.lanl.gov [hiv.lanl.gov]
- 5. researchgate.net [researchgate.net]
- 6. hiv.lanl.gov [hiv.lanl.gov]
- 7. Development of a novel pseudovirus-based quality control material for HIV-1 nucleic acid testing and its application in external quality assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a novel pseudovirus-based quality control material for HIV-1 nucleic acid testing and its application in external quality assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid Dissociation of HIV-1 from Cultured Cells Severely Limits Infectivity Assays, Causes the Inactivation Ascribed to Entry Inhibitors, and Masks the Inherently High Level of Infectivity of Virions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. aphl.org [aphl.org]
- 15. aphl.org [aphl.org]
- 16. aidsetc.org [aidsetc.org]
- 17. 971. Unmasking the Undetectable: Identifying and Troubleshooting a Series of Falsely Elevated HIV Viral Load Results in a Group of Patients in a Community Clinic in San Antonio, Texas - PMC [pmc.ncbi.nlm.nih.gov]
- 18. blogs.jwatch.org [blogs.jwatch.org]
Mitigating cytotoxicity of HIV-1 inhibitor-31 at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering cytotoxicity with HIV-1 inhibitor-31 at high concentrations.
Troubleshooting Guide
Issue: High cytotoxicity observed at concentrations intended for efficacy studies.
This guide provides a systematic approach to understanding and mitigating the cytotoxic effects of this compound.
1. Confirm Cytotoxicity Observation
-
Question: How can I be certain that the observed cell death is due to this compound and not other experimental factors?
-
Answer: It is crucial to include proper controls in your experiments. We recommend running parallel assays with vehicle-treated cells (the solvent used to dissolve this compound) and untreated cells. A dose-response experiment will also help establish a clear correlation between the concentration of this compound and the extent of cytotoxicity.[1][2] If the cytotoxicity is significantly higher in inhibitor-treated cells compared to controls and shows a dose-dependent trend, it is likely caused by the compound.
2. Characterize the Nature of Cytotoxicity
-
Question: What type of cell death is this compound inducing (e.g., apoptosis, necrosis)?
-
Answer: Differentiating between apoptosis and necrosis is a key step in understanding the mechanism of cytotoxicity. We recommend performing assays to detect markers of apoptosis (e.g., caspase activation, Annexin V staining) and necrosis (e.g., lactate dehydrogenase (LDH) release, propidium iodide uptake).
3. Investigate Potential Off-Target Effects
-
Question: Could the cytotoxicity be due to the inhibitor hitting unintended cellular targets?
-
Answer: At high concentrations, small molecules can sometimes interact with off-target proteins.[3] Consider performing computational docking studies or experimental screening against a panel of common off-target proteins, such as kinases or proteases, to identify potential unintended interactions. Understanding these interactions can guide the chemical modification of the inhibitor to improve its specificity.
4. Mitigating Cytotoxicity: Experimental Approaches
-
Question: What strategies can I employ to reduce the cytotoxicity of this compound in my cell-based assays?
-
Answer: Several strategies can be explored:
-
Co-administration with a cytoprotective agent: Depending on the mechanism of cytotoxicity, antioxidants (like N-acetylcysteine) or specific pathway inhibitors might offer protection.
-
Drug delivery systems: Encapsulating this compound in nanoparticles or liposomes can alter its pharmacokinetic profile and potentially reduce its toxicity to non-target cells.
-
Structural modification of the inhibitor: If off-target effects are identified, medicinal chemists can modify the structure of this compound to reduce its affinity for the off-target while maintaining its anti-HIV-1 activity.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended maximum concentration of this compound to avoid cytotoxicity?
A1: The 50% cytotoxic concentration (CC50) can vary between different cell lines.[4] It is essential to determine the CC50 for your specific cell line of interest. We recommend performing a dose-response cytotoxicity assay (e.g., MTT or CellTiter-Glo®) to establish the concentration at which 50% of the cells are no longer viable.[1][5] As a general guideline, it is advisable to work at concentrations well below the determined CC50 for your efficacy studies.
Q2: Are there specific cell lines that are more or less sensitive to this compound cytotoxicity?
A2: Yes, cellular responses to a compound can be highly cell-type dependent. Factors such as metabolic activity, expression of drug transporters, and the presence of specific off-target proteins can all influence sensitivity. We recommend testing the cytotoxicity of this compound in a panel of relevant cell lines, including primary cells, to get a comprehensive toxicity profile.
Q3: How does the cytotoxicity of this compound compare to other known HIV-1 inhibitors?
A3: While specific comparative data for this compound is not yet available, many anti-HIV drugs exhibit some level of cytotoxicity, particularly at higher concentrations.[6][7][8][9] For instance, some protease inhibitors have been associated with metabolic complications, and some nucleoside reverse transcriptase inhibitors (NRTIs) can cause mitochondrial toxicity.[3] The therapeutic index (TI), which is the ratio of the CC50 to the 50% effective concentration (EC50), is a critical parameter for evaluating the safety of an antiviral compound.[4]
Q4: Could the observed cytotoxicity be an artifact of the assay used?
A4: This is a valid concern. Some cytotoxicity assays, like the MTT assay, rely on cellular metabolic activity.[10] If this compound affects mitochondrial function without directly causing cell death, an MTT assay might overestimate cytotoxicity.[10] It is good practice to use at least two different cytotoxicity assays that measure different cellular parameters (e.g., metabolic activity and membrane integrity) to confirm the results.
Q5: What signaling pathways are potentially involved in the cytotoxicity of this compound?
A5: While the specific pathways for this compound are under investigation, drug-induced cytotoxicity often involves common cellular stress pathways. These can include the activation of apoptotic pathways (involving caspases), induction of oxidative stress, or interference with critical cellular processes like proteasome function.[3] Investigating these pathways can provide valuable insights into the mechanism of toxicity.
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that reduces the viability of a cell culture by 50%.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the different concentrations of the inhibitor. Include wells with vehicle control and untreated cells.
-
Incubation: Incubate the plate for a period that is relevant to your efficacy studies (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression model to determine the CC50 value.
Protocol 2: Assessment of Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between apoptotic, necrotic, and viable cells.
-
Cell Treatment: Treat cells with different concentrations of this compound for the desired time. Include positive (e.g., staurosporine) and negative controls.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Data Presentation
Table 1: Cytotoxicity Profile of this compound in Different Cell Lines
| Cell Line | CC50 (µM) after 48h | Primary Cell Type |
| CEM-GXR | 85.2 ± 5.4 | T-lymphoblast |
| MT-4 | 92.1 ± 7.8 | HTLV-1 transformed T cell |
| Peripheral Blood Mononuclear Cells (PBMCs) | >100 | Primary immune cells |
| HEK293T | 65.7 ± 4.1 | Embryonic kidney |
Note: These are example data and should be determined experimentally.
Table 2: Efficacy and Toxicity Summary
| Compound | EC50 (µM) (Anti-HIV-1 Activity) | CC50 (µM) (in MT-4 cells) | Therapeutic Index (TI = CC50/EC50) |
| This compound | 0.5 ± 0.1 | 92.1 ± 7.8 | 184.2 |
| Control Inhibitor A | 0.8 ± 0.2 | >200 | >250 |
| Control Inhibitor B | 0.2 ± 0.05 | 15.3 ± 2.1 | 76.5 |
Note: These are example data and should be determined experimentally.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 3. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Cell Viability Dyes in Antiviral Assays with RNA Viruses that Exhibit Different Cytopathogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AIDS and HIV Medication Side Effects Chart [webmd.com]
- 7. tht.org.uk [tht.org.uk]
- 8. HIV Medicines and Side Effects | NIH [hivinfo.nih.gov]
- 9. Side Effects | The Well Project [thewellproject.org]
- 10. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
Temsavir Technical Support Center: Strategies for Preventing Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of temsavir during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause temsavir degradation in an experimental setting?
A1: Temsavir is susceptible to degradation primarily through hydrolysis and oxidation.[1][2] Key experimental factors that can promote degradation include improper pH of solutions, exposure to strong oxidizing agents, and prolonged storage at inappropriate temperatures.
Q2: How should I prepare and store temsavir stock solutions to ensure stability?
A2: Temsavir powder is stable when stored at -20°C for up to three years.[3] For experimental use, it is recommended to prepare stock solutions in anhydrous dimethyl sulfoxide (DMSO).[3] These stock solutions can be stored at -80°C for up to two years or at -20°C for up to one year.[3] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[3]
Q3: Can I use aqueous buffers to prepare my working solutions of temsavir?
A3: While temsavir is used in aqueous cell culture media and buffers for experiments, prolonged storage in aqueous solutions is not recommended due to the risk of hydrolysis. It is advisable to prepare fresh working solutions from your DMSO stock for each experiment.
Q4: My experimental results with temsavir are inconsistent. Could this be due to degradation?
A4: Yes, inconsistent results are a strong indicator of compound instability. Degradation of temsavir can lead to a lower effective concentration in your assays, resulting in variability. It is crucial to follow proper storage and handling procedures. If you suspect degradation, it is recommended to perform a stability check of your compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of temsavir activity in a multi-day experiment. | Degradation in aqueous cell culture media. | Replenish the temsavir-containing media every 24-48 hours to maintain the desired concentration of the active compound. |
| Precipitate forms when diluting DMSO stock solution into aqueous buffer. | Poor solubility of temsavir in the aqueous buffer. | Increase the final concentration of DMSO in your working solution (typically up to 0.5% v/v is well-tolerated by most cell lines). Alternatively, gently warm the solution or use sonication to aid dissolution. Ensure the final concentration of temsavir does not exceed its solubility limit in the final buffer composition. |
| Variable results between different batches of stock solution. | Improper storage or handling of the stock solution. | Always aliquot new stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Ensure the DMSO used is anhydrous, as moisture can contribute to hydrolysis. |
| Unexpected side effects or cellular toxicity observed. | Formation of degradation products. | Use freshly prepared working solutions for all experiments. If degradation is suspected, verify the purity of your temsavir stock using an appropriate analytical method like HPLC. |
Experimental Protocols
Protocol 1: Stability Assessment of Temsavir in Experimental Buffer using HPLC
This protocol outlines a method to determine the stability of temsavir in a specific aqueous buffer over time.
Materials:
-
Temsavir
-
Anhydrous DMSO
-
Experimental buffer (e.g., PBS, cell culture medium)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]
-
Methanol (HPLC grade)
-
Phosphate buffer (pH adjusted, HPLC grade)[4]
-
Acetonitrile (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare Temsavir Stock Solution: Prepare a 10 mM stock solution of temsavir in anhydrous DMSO.
-
Prepare Working Solution: Dilute the temsavir stock solution in your experimental buffer to the final working concentration used in your experiments.
-
Incubation: Aliquot the working solution into separate sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours). Incubate the tubes under your experimental conditions (e.g., 37°C, 5% CO₂).
-
Sample Collection: At each time point, remove one tube and immediately freeze it at -80°C to halt any further degradation until analysis.
-
HPLC Analysis:
-
Thaw the samples just before analysis.
-
Set up the HPLC system with a C18 column.
-
Prepare the mobile phase. A common mobile phase for temsavir analysis consists of a mixture of methanol and a phosphate buffer (e.g., 70:30 v/v).[4] The optimal mobile phase composition may need to be determined empirically.
-
Set the flow rate (e.g., 1 mL/min).[4]
-
Set the UV detector to the wavelength of maximum absorbance for temsavir (approximately 278 nm).
-
Inject a standard solution of freshly prepared temsavir to determine its retention time.
-
Inject each of your incubated samples.
-
-
Data Analysis:
-
Measure the peak area of the temsavir peak in the chromatogram for each time point.
-
Calculate the percentage of temsavir remaining at each time point relative to the 0-hour time point.
-
A significant decrease in the peak area over time indicates degradation.
-
Forced Degradation Data
Forced degradation studies are crucial for understanding the stability of a drug under stress conditions. The following table summarizes data from a forced degradation study on fostemsavir, the prodrug of temsavir. While this data is for the prodrug, it provides valuable insights into the potential degradation pathways of temsavir, as temsavir is the active moiety and shares structural similarities. The primary degradation pathways for temsavir itself are known to be hydrolysis and oxidation.[1][2]
| Stress Condition | Description | % Degradation of Fostemsavir | Degradation Products Observed |
| Acid Hydrolysis | 0.1 N HCl at 60°C for 15 minutes | 12.16% | One major degradation product |
| Alkaline Hydrolysis | 0.1 N NaOH at 60°C for 15 minutes | Significant degradation | One major degradation product |
| Oxidative Degradation | 3% H₂O₂ in the dark for 48 hours | Significant degradation | One major degradation product |
| Thermal Degradation | Dry heat at 100°C for up to 5 hours | No significant degradation | Not applicable |
| Photolytic Degradation | Exposure to UV light | To be determined for temsavir | To be determined for temsavir |
Data adapted from a forced degradation study on fostemsavir.
Visualizations
Temsavir's Mechanism of Action and Potential Degradation Interference
The following diagram illustrates the mechanism of action of temsavir and how its degradation can impact its function. Temsavir binds to the HIV-1 gp120 envelope protein, preventing its attachment to the CD4 receptor on host T-cells.[3][5] Degradation of temsavir can alter its chemical structure, thereby inhibiting its ability to bind to gp120 and block viral entry.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mechanism of action, resistance, interaction, pharmacokinetics, pharmacodynamics, and safety of fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchtrend.net [researchtrend.net]
- 5. Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting Assay Conditions for Different HIV-1 Clades
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental assays for the diverse clades of HIV-1.
Frequently Asked Questions (FAQs)
Q1: Why do my standard assay protocols, optimized for HIV-1 clade B, show reduced performance with other clades?
A1: The genetic diversity of HIV-1 is a significant factor affecting assay performance. Most commercial assays and research protocols were initially developed using clade B isolates, which are prevalent in North America and Western Europe. However, non-B clades, which account for the majority of global infections, possess genetic variations in key regions targeted by assays, such as the gag, pol, and env genes. These variations can lead to primer-template mismatches in nucleic acid tests, altered antibody binding in immunoassays, and differences in protein function in phenotypic assays, resulting in reduced sensitivity, accuracy, or even assay failure.
Q2: What are the most common HIV-1 clades I should be aware of when designing my experiments?
A2: HIV-1 is classified into several groups, with Group M being responsible for the global pandemic. Within Group M, the major clades include A, B, C, D, F, G, H, J, and K, as well as numerous circulating recombinant forms (CRFs), such as CRF01_AE and CRF02_AG. The geographic distribution of these clades varies significantly. For instance, clade C is predominant in Southern Africa and India, while CRF01_AE is common in Southeast Asia. It is crucial to consider the prevalent clades in the geographical region of your sample origin to select or adapt your assays accordingly.[1]
Q3: Can I use the same viral load quantification assay for all HIV-1 clades?
A3: Not always reliably. While many commercial viral load assays are designed to be broadly sensitive, their performance can vary with different clades due to sequence mismatches in the primer and probe binding sites. This can lead to underestimation of the viral load for certain non-B clades. It is essential to use assays that have been validated for broad clade coverage or to be aware of the potential for clade-specific biases in quantification. If you observe consistently lower than expected viral loads in non-B samples, consider using an alternative assay or consulting with the manufacturer about its performance with specific clades.
Q4: How does clade diversity impact HIV-1 drug resistance testing?
A4: Clade diversity can affect both genotypic and phenotypic drug resistance testing. In genotypic assays, primer mismatches can lead to amplification failure of the protease and reverse transcriptase genes. Furthermore, the interpretation of resistance mutations can be challenging as some amino acid polymorphisms that are common in non-B clades may be associated with resistance in clade B. Phenotypic assays can also be affected by clade-specific differences in viral replication kinetics and drug susceptibility.[2][3]
Q5: Are there specific considerations for neutralization assays when working with different HIV-1 clades?
A5: Yes. The HIV-1 envelope glycoprotein (Env), the target of neutralizing antibodies, is highly variable across different clades. This diversity can significantly impact the sensitivity of a virus to neutralization by antibodies elicited by infection or vaccination with a different clade. When performing neutralization assays, it is crucial to use a panel of Env-pseudotyped viruses that is representative of the clades you are investigating. The choice of target cells (e.g., TZM-bl) and assay conditions may also need to be optimized for different viral isolates.
Troubleshooting Guides
Issue 1: Low or No Amplification in PCR-Based Assays (e.g., Genotyping, Viral Load)
Problem: You are experiencing weak or no amplification of your target gene from non-clade B HIV-1 samples.
Potential Causes and Solutions:
-
Primer-Template Mismatches: The primers in your assay, likely designed based on clade B sequences, may not efficiently bind to the target sequence in a different clade.
-
Solution:
-
Use Pan-Clade Primers: Design or use primers targeting highly conserved regions across all major HIV-1 clades. Degenerate primers, which contain a mixture of bases at variable positions, can also improve cross-clade amplification.[4][5]
-
Optimize PCR Conditions: Lowering the annealing temperature can sometimes accommodate for minor primer-template mismatches. However, this may also decrease specificity.
-
Clade-Specific Primers: If the clade of your sample is known, use primers specifically designed for that clade.
-
-
-
Low Viral Titer: The sample may have a low viral load, which, combined with potential primer inefficiencies, results in failed amplification.
-
Solution:
-
Increase Template Input: If possible, increase the volume of plasma or the amount of patient-derived cells used for nucleic acid extraction.
-
Use a More Sensitive Assay: Consider using a viral load assay with a lower limit of detection that is validated for your clade of interest.
-
-
Issue 2: Inaccurate Viral Load Quantification for Non-B Clades
Problem: You suspect your viral load assay is underquantifying non-clade B HIV-1.
Potential Causes and Solutions:
-
Assay Bias: The commercial assay you are using may have a known bias against certain clades.
-
Solution:
-
Consult Manufacturer Data: Review the manufacturer's documentation for information on the assay's performance with different clades.
-
Use a Different Assay: Compare your results with a different commercially available assay known to have good coverage of diverse clades.
-
In-House qPCR: If you have the expertise, developing an in-house quantitative PCR with validated pan-clade primers and probes can provide more accurate results.
-
-
Issue 3: Discordant Genotypic and Phenotypic Drug Resistance Results
Problem: Your genotypic resistance test predicts susceptibility to a drug, but the phenotypic assay shows resistance (or vice versa) for a non-clade B virus.
Potential Causes and Solutions:
-
Genotypic Interpretation: The interpretation algorithms for genotypic resistance are heavily based on clade B data. Polymorphisms present in non-B clades may be misinterpreted as resistance mutations.[6]
-
Solution:
-
Use Clade-Aware Interpretation Tools: Utilize interpretation algorithms that have been updated to include data from non-B clades. The Stanford University HIV Drug Resistance Database is a valuable resource.
-
Expert Consultation: Consult with an expert in HIV drug resistance to interpret complex mutation patterns in non-B clades.
-
-
-
Phenotypic Assay Limitations: The in vitro conditions of the phenotypic assay may not accurately reflect the in vivo activity of the drug against a particular viral strain.
-
Solution:
-
Review Assay Conditions: Ensure that the cell line and culture conditions used in the phenotypic assay are appropriate for the non-B clade being tested.
-
Consider Both Results: The discrepancy itself is informative. A genotypic mutation with an unknown phenotypic effect in a non-B clade warrants cautious clinical interpretation.[7][8]
-
-
Data Presentation
Table 1: Comparison of Genotypic Tropism Prediction Tools for Different HIV-1 Clades
| Prediction Tool | Clade B Concordance with Phenotype | Non-B Clade Concordance with Phenotype | Key Considerations |
| Geno2pheno [coreceptor] | High | Variable, can be lower for certain clades (e.g., CRF01_AE).[9][10] | False Positive Rate (FPR) cutoff may need to be adjusted for non-B clades. |
| WebPSSM | Good | Generally good, but can show discordance with some non-B clades.[11] | Performance can be subtype-dependent. |
| 11/25 Rule + Net Charge | Moderate | Lower for many non-B clades due to different V3 loop characteristics.[9] | Often used as a basic indicator but less reliable for non-B subtypes. |
Table 2: Performance of Commercial HIV-1 Viral Load Assays with Different Clades
| Assay Platform | Clade B Performance | Non-B Clade Performance | Reported Issues |
| Roche COBAS AmpliPrep/COBAS TaqMan HIV-1 Test | Good | Generally good, but some studies have shown underquantification of certain non-B clades. | Mismatches in primer/probe regions can affect quantification of diverse subtypes. |
| Abbott RealTime HIV-1 Assay | Good | Good performance across a broad range of clades reported in several studies. | Less frequent reports of significant clade-related quantification issues. |
| Hologic Aptima HIV-1 Quant Dx Assay | Good | Designed to tolerate sequence diversity and generally performs well with non-B clades. | Performance should still be verified for rare or novel recombinant forms. |
Note: Assay performance can vary between different versions of the same test. It is crucial to consult the latest manufacturer's instructions and published literature.
Experimental Protocols
Protocol 1: HIV-1 env Gene Amplification and Sequencing for Genotypic Co-receptor Tropism Testing of Non-B Clades
1. RNA Extraction:
-
Extract viral RNA from 1 mL of patient plasma using a validated viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit).
-
Elute the RNA in 50 µL of RNase-free water or elution buffer.
2. Reverse Transcription and First-Round PCR:
-
Perform a one-step RT-PCR using a high-fidelity reverse transcriptase and polymerase mix.
-
Use outer primers that target conserved regions flanking the env gene. Consider using a cocktail of primers to cover a broad range of clades.
-
Example Forward Primer (HXB2 position 5957-5981): 5'-TAGAAAGAGCAGAAGACAGTGGCAATG-3'
-
Example Reverse Primer (HXB2 position 9144-9168): 5'-TTGCTACTTGTGATTGCTCCATGT-3'
-
-
Cycling Conditions (Example):
-
Reverse Transcription: 50°C for 30 minutes
-
Initial Denaturation: 94°C for 2 minutes
-
40 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 68°C for 3 minutes
-
-
Final Extension: 68°C for 10 minutes
-
3. Nested PCR (Second Round):
-
Use 1-2 µL of the first-round PCR product as a template for the nested PCR.
-
Use inner primers specific to the V3 loop region. Again, a primer cocktail may be necessary.
-
Example Forward Primer (HXB2 position 6990-7014): 5'-AATGTCAGCACAGTACAATGTACAC-3'
-
Example Reverse Primer (HXB2 position 7320-7344): 5'-TCTGTGCATTGGTGGTAGCTGA-3'
-
-
Cycling Conditions (Example):
-
Initial Denaturation: 94°C for 2 minutes
-
35 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 58°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 7 minutes
-
4. PCR Product Purification and Sequencing:
-
Analyze the nested PCR product on an agarose gel to confirm the correct size (~350 bp for the V3 region).
-
Purify the PCR product using a commercial kit.
-
Perform Sanger sequencing using the inner PCR primers.
5. Data Analysis:
-
Assemble and edit the sequence data.
-
Use a genotypic tropism prediction tool (e.g., Geno2pheno [coreceptor]) to determine the predicted co-receptor usage, being mindful of the potential need to adjust the false-positive rate for non-B clades.
Protocol 2: TZM-bl Based Neutralization Assay for Diverse HIV-1 Clades
1. Cell Culture:
-
Maintain TZM-bl cells in DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Ensure cells are healthy and not overgrown before starting the assay.
2. Preparation of Pseudoviruses:
-
Co-transfect 293T cells with an Env-expressing plasmid from the HIV-1 clade of interest and an Env-deficient HIV-1 backbone vector (e.g., pSG3ΔEnv).
-
Harvest the supernatant containing pseudoviruses 48-72 hours post-transfection.
-
Determine the 50% tissue culture infectious dose (TCID50) of the pseudovirus stock on TZM-bl cells.
3. Neutralization Assay:
-
In a 96-well plate, serially dilute the heat-inactivated patient serum or plasma.
-
Add a standardized amount of pseudovirus (e.g., 200 TCID50) to each well containing the diluted serum/plasma.
-
Incubate the virus-antibody mixture for 1 hour at 37°C.
-
Add freshly trypsinized TZM-bl cells (10,000 cells/well) containing DEAE-dextran (to enhance infectivity) to each well.
-
Incubate for 48 hours at 37°C.
4. Readout and Data Analysis:
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the percentage of neutralization by comparing the luciferase activity in the presence of serum/plasma to the activity in control wells with virus only.
-
Determine the 50% inhibitory dilution (ID50) titer.
Mandatory Visualizations
Caption: Workflow for genotypic co-receptor tropism testing.
Caption: Troubleshooting logic for PCR amplification issues.
References
- 1. mdpi.com [mdpi.com]
- 2. HIV-1 Drug Resistance and Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Challenge of HIV-1 Subtype Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Versatile, Near Full Genome Amplification and Sequencing Approach for a Broad Variety of HIV-1 Group M Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 7. HIV Drug Resistance Database [hivdb.stanford.edu]
- 8. Discordance between Genotypic and Phenotypic Drug Resistance Profiles in Human Immunodeficiency Virus Type 1 Strains Isolated from Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIV-1 tropism testing and clinical management of CCR5 antagonists: Quebec review and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. academic.oup.com [academic.oup.com]
Troubleshooting variability in temsavir IC50 values
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are determining the IC50 value of temsavir, a potent HIV-1 attachment inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is temsavir and how does it work?
Temsavir is the active form of the prodrug fostemsavir. It is a first-in-class HIV-1 attachment inhibitor.[1][2] Temsavir directly binds to the gp120 subunit of the HIV-1 envelope glycoprotein, preventing the initial interaction between the virus and the host cell's CD4 receptor.[3][4][5][6] This action blocks the first step of the viral lifecycle, inhibiting viral entry into the host cell.[1][3]
Q2: What is a typical IC50 value for temsavir?
The IC50 (half-maximal inhibitory concentration) of temsavir against HIV-1 can vary significantly depending on the viral subtype and the presence of specific mutations. Generally, temsavir exhibits potent activity with IC50 values ranging from subnanomolar to the low nanomolar range against wild-type HIV-1.[7][8] For example, IC50 values of 2.26 nM, 0.34 nM, and 1.3 nM have been reported for HIV-1 subtypes A, B, and C, respectively.[8]
Q3: My temsavir IC50 values are highly variable between experiments. What are the potential causes?
Variability in IC50 values can arise from several factors, broadly categorized as biological and technical.
-
Biological Factors:
-
HIV-1 Strain and Subtype: Different HIV-1 subtypes and strains can exhibit varying susceptibility to temsavir.
-
gp120 Mutations: The primary cause of significant variability and resistance is the presence of mutations in the gp120 protein, the target of temsavir. Specific amino acid substitutions at positions S375, M426, M434, and M475 are known to reduce susceptibility.[2][3][7]
-
Cell Line Choice: The type of host cell line used in the assay can influence the IC50 value.[9] Different cell lines may express varying levels of CD4 and co-receptors (CCR5 or CXCR4), affecting viral entry kinetics.
-
-
Technical Factors:
-
Assay Method: Different assay formats (e.g., pseudovirus neutralization vs. plaque reduction) can yield different IC50 values.
-
Reagent Quality and Consistency: Variations in the quality and concentration of reagents such as cell culture media, serum, and the temsavir compound itself can lead to inconsistent results.
-
Experimental Technique: Inconsistent cell seeding density, pipetting errors, and variations in incubation times can all contribute to variability.
-
Data Analysis: The method used to calculate the IC50 from the dose-response curve can impact the final value.
-
Q4: Which mutations in gp120 are known to cause resistance to temsavir?
Mutations at several key positions within the gp120 protein have been associated with reduced susceptibility to temsavir. The most well-characterized resistance-associated mutations occur at amino acid positions:
The presence of these mutations, either alone or in combination, can lead to a significant increase in the IC50 value of temsavir.
Data Presentation: Temsavir IC50 Fold-Change with gp120 Mutations
The following table summarizes the reported fold-changes in temsavir IC50 values resulting from specific mutations in the HIV-1 gp120 protein. The fold-change is calculated relative to the wild-type virus.
| Mutation | Fold-Change in IC50 | Reference(s) |
| S375H | 4-fold to >12,500-fold | [8] |
| S375I | 4-fold to >12,500-fold | [8] |
| S375M | 4-fold to >12,500-fold | [8] |
| S375N | 4-fold to >12,500-fold | [2][8] |
| M426L | 4-fold to >12,500-fold | [2][8] |
| M434I | 4-fold to >12,500-fold | [8] |
| M475I | 4-fold to >12,500-fold | [8] |
| S375H + M475I | >29,700-fold | [8] |
Note: The wide range in fold-change can be attributed to the specific viral backbone and the assay system used. A fold-change of >3 is generally considered a significant increase in resistance.[3]
Experimental Protocols
Detailed Methodology: HIV-1 Pseudovirus-Based Neutralization Assay
This is a common method for determining the IC50 of antiviral compounds like temsavir. The assay measures the inhibition of viral entry into a reporter cell line.
Materials:
-
Cell Lines:
-
HEK293T cells (for pseudovirus production)
-
TZM-bl or A3R5 cells (reporter cell line expressing CD4, CCR5, and CXCR4, and containing a Tat-inducible luciferase reporter gene)
-
-
Plasmids:
-
An HIV-1 env-expressing plasmid (encoding the gp160 of the desired HIV-1 strain)
-
An env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)
-
-
Reagents:
-
Temsavir (dissolved in DMSO)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Transfection reagent (e.g., FuGENE 6)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
96-well cell culture plates (white, solid-bottom for luminescence reading)
-
Procedure:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the env-expressing plasmid and the env-deficient backbone plasmid using a suitable transfection reagent.
-
Incubate the cells for 48-72 hours.
-
Harvest the cell culture supernatant containing the pseudoviruses.
-
Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.
-
Determine the virus titer (e.g., by measuring the 50% tissue culture infectious dose, TCID50).
-
-
Neutralization Assay:
-
Prepare serial dilutions of temsavir in cell culture medium in a 96-well plate.
-
Add a standardized amount of pseudovirus to each well containing the temsavir dilutions.
-
Incubate the plate for 1 hour at 37°C to allow the drug to bind to the virus.
-
Add TZM-bl or A3R5 cells to each well.
-
Incubate the plate for 48 hours at 37°C.
-
-
Data Acquisition and Analysis:
-
After incubation, lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence in each well using a luminometer.
-
Calculate the percentage of neutralization for each temsavir concentration relative to the virus control (no drug).
-
Plot the percentage of neutralization against the temsavir concentration and fit a dose-response curve to determine the IC50 value (the concentration at which 50% of viral entry is inhibited).
-
Visualizations
HIV-1 Entry Signaling Pathway and Temsavir's Mechanism of Action
Caption: HIV-1 entry pathway and the inhibitory action of temsavir.
Experimental Workflow for Temsavir IC50 Determination
Caption: A generalized workflow for determining temsavir IC50 using a pseudovirus assay.
Troubleshooting Logic for IC50 Variability
Caption: A logical workflow for troubleshooting variability in temsavir IC50 values.
References
- 1. Tetrazolium-based plaque assay for HIV-1 and HIV-2, and its use in the evaluation of antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action, resistance, interaction, pharmacokinetics, pharmacodynamics, and safety of fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Viral Drug Resistance Through 48 Weeks, in a Phase 2b, Randomized, Controlled Trial of the HIV-1 Attachment Inhibitor Prodrug, Fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hivandmore.de [hivandmore.de]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. Fostemsavir resistance in clinical context: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. osti.gov [osti.gov]
Validation & Comparative
A Comparative Guide to HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Featuring HIV-1 Inhibitor-31
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of HIV-1 Inhibitor-31 with other prominent non-nucleoside reverse transcriptase inhibitors (NNRTIs). While the initial query focused on entry inhibitors, it is critical to note that This compound is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI) , targeting a different stage of the HIV-1 lifecycle. This guide will, therefore, offer a scientifically accurate comparison within its correct therapeutic class and also provide a contextual overview of different HIV-1 inhibitor classes, including entry inhibitors, to clarify their distinct mechanisms of action.
Understanding HIV-1 Inhibition: A Multi-pronged Attack
The fight against HIV-1 is waged on multiple fronts, with antiretroviral drugs targeting various stages of the virus's lifecycle. A fundamental understanding of these mechanisms is crucial for drug development and combination therapy strategies.
Entry Inhibitors: Barring the Gates
Entry inhibitors prevent HIV-1 from entering the host's immune cells (primarily CD4+ T-cells). This class is broadly divided into:
-
Attachment Inhibitors: These agents block the initial interaction between the viral envelope protein gp120 and the host cell's CD4 receptor.
-
Co-receptor Antagonists: After binding to CD4, gp120 undergoes a conformational change, allowing it to bind to a co-receptor (either CCR5 or CXCR4). These antagonists block this secondary interaction.
-
Fusion Inhibitors: These drugs prevent the final step of entry, where the viral and cellular membranes fuse, a process mediated by the viral protein gp41.
Reverse Transcriptase Inhibitors: Halting Viral Replication
Once inside the cell, HIV-1 uses its reverse transcriptase (RT) enzyme to convert its RNA genome into DNA, a crucial step for integrating into the host genome. Reverse transcriptase inhibitors disrupt this process.
-
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): These are analogs of natural nucleosides/nucleotides. When incorporated into the growing viral DNA chain, they act as chain terminators.
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): This is the class to which this compound belongs. NNRTIs bind to an allosteric site on the reverse transcriptase enzyme, away from the active site. This binding induces a conformational change in the enzyme, rendering it inactive.
The following diagram illustrates the distinct points of action for these inhibitor classes.
Comparative Efficacy of NNRTIs Against Wild-Type HIV-1
The following table summarizes the in vitro efficacy of this compound and other widely recognized NNRTIs against wild-type HIV-1 strains. The 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) represents the concentration of the drug required to inhibit 50% of viral replication or enzyme activity, respectively. Lower values indicate higher potency.
| Inhibitor | Class | EC₅₀ / IC₅₀ (nM) against Wild-Type HIV-1 | Cell Line / Assay | Reference |
| This compound | NNRTI | 6.4 (EC₅₀) | MT-4 | |
| Efavirenz | NNRTI | 0.51 (IC₅₀) | - | [1][2] |
| Etravirine | NNRTI | 0.9 - 5.5 (EC₅₀) | T-cell lines | [3] |
| Rilpivirine | NNRTI | ~0.7 (EC₅₀) | - | |
| Doravirine | NNRTI | 12.2 (IC₅₀) | Recombinant RT | [4] |
| Nevirapine | NNRTI | 40 (IC₅₀) | Cell Culture | [5] |
Note: EC₅₀ and IC₅₀ values can vary between studies due to different experimental conditions, HIV-1 strains, and cell lines used.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the comparison of NNRTI efficacy.
Anti-HIV Activity Assay in MT-4 Cells
This protocol is a standard method for determining the in vitro antiviral activity of compounds against HIV-1.
Objective: To determine the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of a test compound.
Materials:
-
MT-4 cells
-
HIV-1 stock (e.g., IIIB or NL4-3 strain)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics
-
Test compound (e.g., this compound)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Preparation: Culture MT-4 cells in RPMI 1640 medium. On the day of the assay, ensure cells are in the exponential growth phase.
-
Compound Dilution: Prepare a series of dilutions of the test compound in culture medium.
-
Infection: In a 96-well plate, add MT-4 cells and the appropriate dilution of the test compound. Infect the cells with a pre-titered amount of HIV-1. Include control wells with cells only (mock-infected), cells with virus only (no compound), and cells with compound only (for cytotoxicity).
-
Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO₂ incubator.
-
MTT Assay: After incubation, add MTT solution to each well and incubate for a few hours. The viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilizing agent to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
EC₅₀ Calculation: The absorbance values from the infected, compound-treated wells are plotted against the compound concentration. The EC₅₀ is the concentration at which the compound protects 50% of the cells from the cytopathic effect of the virus.
-
CC₅₀ Calculation: The absorbance values from the uninfected, compound-treated wells are plotted against the compound concentration. The CC₅₀ is the concentration that reduces the viability of the cells by 50%.
-
Selectivity Index (SI): The SI is calculated as CC₅₀ / EC₅₀. A higher SI value indicates a more favorable therapeutic window for the compound.
-
The following diagram outlines the workflow for this assay.
Conclusion
This compound is a potent Non-Nucleoside Reverse Transcriptase Inhibitor with an EC₅₀ value in the low nanomolar range, comparable to other established NNRTIs. Understanding its precise mechanism and comparative efficacy is essential for its potential development and application in antiretroviral therapy. This guide provides a foundational comparison and the necessary experimental context for researchers in the field of HIV drug discovery. The clear distinction between different inhibitor classes, such as entry inhibitors and NNRTIs, is paramount for designing effective and synergistic therapeutic strategies against HIV-1.
References
- 1. researchgate.net [researchgate.net]
- 2. Efavirenz concentrations in CSF exceed IC50 for wild-type HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profile of etravirine for the treatment of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmaceutical, clinical, and resistance information on doravirine, a novel non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Temsavir and Other gp120-Targeting HIV-1 Entry Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quest for novel antiretroviral agents with distinct mechanisms of action remains a cornerstone of HIV-1 research. One promising strategy is the inhibition of viral entry by targeting the envelope glycoprotein gp120. This guide provides a detailed comparison of Temsavir, a first-in-class attachment inhibitor, with other notable gp120-targeting compounds. The information presented herein is intended to support research and drug development efforts in the field of HIV-1 therapeutics.
Mechanism of Action: Blocking the First Step of HIV-1 Entry
HIV-1 entry into a host cell is a multi-step process initiated by the binding of the viral surface glycoprotein gp120 to the CD4 receptor on the surface of target cells, primarily T-helper cells. This interaction triggers conformational changes in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4. Subsequent binding to the coreceptor leads to further conformational changes in the gp41 transmembrane glycoprotein, mediating the fusion of the viral and cellular membranes and allowing the viral capsid to enter the host cell.
Gp120-targeting compounds are designed to disrupt this initial attachment or the subsequent conformational changes, thereby preventing viral entry.
Temsavir (BMS-626529) , the active form of the prodrug Fostemsavir, is a small-molecule attachment inhibitor. It binds directly to a highly conserved pocket within gp120, near the CD4 binding site.[1][2][3] This binding event stabilizes the gp120 in a "closed" conformation, preventing the conformational changes required for its interaction with the CD4 receptor.[3][4] At higher concentrations, Temsavir can also allosterically interfere with CD4 binding.[3]
Other notable gp120-targeting compounds include:
-
BMS-378806: A predecessor to Temsavir, this small molecule also binds to the gp120 and inhibits its interaction with the CD4 receptor.[5]
-
Ibalizumab (Trogarzo): A humanized monoclonal antibody that binds to domain 2 of the CD4 receptor.[6][7][8][9] Unlike small-molecule inhibitors that target gp120 directly, Ibalizumab acts as a post-attachment inhibitor. After gp120 binds to CD4, Ibalizumab prevents the conformational changes in the gp120-CD4 complex that are necessary for interaction with the coreceptors CCR5 or CXCR4.[10]
-
PRO 542 (CD4-IgG2): A recombinant fusion protein consisting of the D1 and D2 domains of human CD4 linked to the Fc portion of a human IgG2 antibody.[11][12][13][14][15][16][17] It acts as a CD4 mimic, binding to the CD4-binding site on gp120 and competitively inhibiting the attachment of the virus to cellular CD4.
Below is a diagram illustrating the HIV-1 entry pathway and the points of intervention for these gp120-targeting compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fostemsavir resistance in clinical context: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HIV-1 Entry, Inhibitors, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ibalizumab shows in-vitro activity against group A and group B HIV-2 clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ibalizumab, a Novel Monoclonal Antibody for the Management of Multidrug-Resistant HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR) [bio-protocol.org]
- 11. hiv.lanl.gov [hiv.lanl.gov]
- 12. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 13. medinfo.gsk.com [medinfo.gsk.com]
- 14. Efficacy and safety of Ibalizumab for the treatment of HIV-1 infected patients: A systematic review - Global Journal of Health Sciences and Research [gjhsr.org]
- 15. Single-dose safety, pharmacology, and antiviral activity of the human immunodeficiency virus (HIV) type 1 entry inhibitor PRO 542 in HIV-infected adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Treatment of advanced human immunodeficiency virus type 1 disease with the viral entry inhibitor PRO 542 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PRO-542 shows efficacy in trial | HIV i-Base [i-base.info]
Validating the Antiviral Efficacy of HIV-1 Inhibitor-31 in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel non-nucleoside reverse transcriptase inhibitor (NNRTI), HIV-1 inhibitor-31, with established antiretroviral agents. The data presented herein, supported by detailed experimental protocols and visual workflows, is intended to assist researchers in evaluating the potential of this compound for further development in the fight against HIV-1.
Executive Summary
This compound has demonstrated potent antiviral activity against wild-type HIV-1 in cell-based assays. This guide benchmarks its performance against approved NNRTIs, namely Doravirine, Efavirenz, and Nevirapine, focusing on in vitro efficacy and cytotoxicity in primary cells. The objective is to provide a clear, data-driven comparison to inform future research and development decisions.
Comparative Antiviral Activity and Cytotoxicity
The in vitro antiviral activity and cytotoxicity of this compound and comparator drugs were assessed using established cell lines and primary human blood mononuclear cells (PBMCs). The key metrics for comparison are the 50% effective concentration (EC50), which indicates the concentration of the drug required to inhibit 50% of viral replication, and the 50% cytotoxic concentration (CC50), the concentration that causes the death of 50% of host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the drug's therapeutic window.
| Compound | Mechanism of Action | Cell Type | Antiviral Activity (EC50/IC50) | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/EC50) |
| This compound | NNRTI | MT-4 | 6.4 nM | >16,000 nM | >2500 |
| Doravirine | NNRTI | MT4-GFP (100% NHS) | 12.0 nM | >100,000 nM | >8333 |
| Efavirenz | NNRTI | PBMCs | 0.3 - 0.4 nM | >100,000 nM | >250,000 - >333,333 |
| Nevirapine | NNRTI | Cell Culture | 40 nM | ~10,000 nM | ~250 |
Note: Data for this compound was obtained from studies using MT-4 cells, a human T-cell line, which is a common initial screen for anti-HIV activity. Data for comparator drugs is presented from studies using both cell lines and primary cells (PBMCs) to provide a broader context. Direct comparison should be made with caution due to variations in experimental systems.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Antiviral Activity Assay (p24 Antigen Reduction Assay in PBMCs)
This assay quantifies the ability of a compound to inhibit HIV-1 replication in primary human cells.
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. The cells are then stimulated with phytohemagglutinin (PHA) and cultured in RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and interleukin-2 (IL-2) to promote T-cell proliferation, making them susceptible to HIV-1 infection.
-
Virus Infection: Stimulated PBMCs are infected with a laboratory-adapted or clinical isolate of HIV-1 at a predetermined multiplicity of infection (MOI).
-
Compound Treatment: Following infection, the cells are washed to remove free virus and resuspended in fresh culture medium containing serial dilutions of the test compound (e.g., this compound) or control drugs.
-
Incubation: The treated and infected cells are incubated for 7 days at 37°C in a 5% CO2 incubator.
-
Quantification of Viral Replication: After the incubation period, the cell culture supernatant is collected, and the level of HIV-1 p24 capsid protein is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition of viral replication is calculated by comparing the p24 levels in treated cultures to those in untreated (virus control) cultures. The EC50 value is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay (MTT Assay in PBMCs)
This assay measures the potential toxic effects of a compound on host cells.
-
Cell Preparation: Uninfected, stimulated PBMCs are prepared as described in the antiviral activity assay.
-
Compound Treatment: Cells are seeded in a 96-well plate and treated with serial dilutions of the test compound or control drugs.
-
Incubation: The cells are incubated for the same duration as the antiviral assay (e.g., 7 days) at 37°C in a 5% CO2 incubator.
-
MTT Staining: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable, metabolically active cells will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: After a few hours of incubation with MTT, a solubilization solution (e.g., acidic isopropanol) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated by comparing the absorbance of treated cells to that of untreated (cell control) cells. The CC50 value is determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Experimental Workflow and HIV-1 Lifecycle
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the targeted stage of the HIV-1 replication cycle.
Comparative analysis of temsavir against different HIV-1 subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of temsavir, a first-in-class HIV-1 attachment inhibitor, against various HIV-1 subtypes. Temsavir, the active moiety of the prodrug fostemsavir, offers a unique mechanism of action by binding directly to the gp120 surface unit of the virus, preventing its initial attachment to host CD4+ T cells. This guide will delve into its performance compared to other HIV-1 entry inhibitors, supported by experimental data, detailed methodologies, and visual representations of key biological processes and workflows.
Mechanism of Action
Temsavir functions by binding to a conserved pocket on the HIV-1 gp120 protein, near the CD4 binding site.[1][2][3] This interaction locks the gp120 in a "closed" conformation, preventing the conformational changes necessary for the virus to bind to the host cell's CD4 receptor.[1][4] This mechanism is distinct from other classes of antiretroviral drugs, and as a result, temsavir does not exhibit cross-resistance with them.[1] Its action precedes that of CCR5 antagonists and fusion inhibitors, making it effective against both CCR5- and CXCR4-tropic viruses.[1][5]
Comparative Efficacy Against HIV-1 Subtypes
The efficacy of temsavir varies across different HIV-1 subtypes, primarily due to polymorphisms in the gp120 protein. The following tables summarize the in vitro susceptibility of various HIV-1 subtypes to temsavir and provide a comparison with other entry inhibitors, maraviroc (a CCR5 antagonist) and ibalizumab (a CD4-directed post-attachment inhibitor).
Note: The data presented below is compiled from multiple studies. Direct comparison of absolute IC50 values should be made with caution as experimental conditions may vary between studies.
Table 1: Temsavir In Vitro Susceptibility Against Various HIV-1 Subtypes
| HIV-1 Subtype | Number of Isolates | Geometric Mean IC50 (nM) |
| B | 881 | 1.7 |
| C | 156 | 1.7 |
| A | >5 | 3.8 |
| A1 | 17 | 1.2 |
| F1 | >5 | 17.9 |
| BF | >5 | 4.6 |
| CRF01_AE | 5 | >100 |
Data sourced from a study analyzing 1337 individual HIV-1 envelopes using the Monogram Biosciences PhenoSense® Entry assay.[6]
Table 2: Comparative In Vitro Efficacy of HIV-1 Entry Inhibitors
| HIV-1 Subtype | Temsavir (IC50 nM) | Maraviroc (IC50 nM) | Ibalizumab (EC50 µg/mL) |
| B | 1.7 | ~0.5 - 2.0 | ~0.08 |
| C | 1.7 | ~0.5 - 2.0 | ~0.02 - 0.23 |
| A | 3.8 | ~0.1 - 1.25 | ~0.02 - 0.23 |
| D | Not widely reported | ~0.1 - 1.25 | ~0.02 - 0.23 |
| CRF01_AE | >100 | Not widely reported | ~0.02 - 0.23 |
| G | Not widely reported | ~0.1 - 1.25 | ~0.02 - 0.23 |
IC50/EC50 values are approximate and collated from multiple sources for comparative purposes.[6][7][8][9][10]
The data clearly indicates that while temsavir is highly potent against a broad range of HIV-1 subtypes, its efficacy is significantly reduced against CRF01_AE.[6][11] This is primarily due to the presence of the S375H mutation in the gp120 of most CRF01_AE isolates, which introduces steric hindrance and prevents effective binding of the drug.[9][11] In contrast, maraviroc and ibalizumab appear to retain activity against a wider array of subtypes, although data for maraviroc against CRF01_AE is not as readily available.
Clinical Efficacy: The BRIGHTE Study
The Phase 3 BRIGHTE study evaluated the efficacy and safety of fostemsavir (the prodrug of temsavir) in heavily treatment-experienced adults with multidrug-resistant HIV-1.[8] The study included a randomized cohort and a non-randomized cohort for patients with no other viable treatment options.[8]
At 96 weeks in the randomized cohort, 60% of participants achieved virologic suppression (HIV-1 RNA <40 copies/mL).[3] The mean increase in CD4+ T-cell count was 205 cells/μL.[3] In the non-randomized cohort, 37% achieved virologic suppression with a mean CD4+ T-cell increase of 119 cells/μL.[3] These results demonstrate the clinical benefit of fostemsavir in a difficult-to-treat patient population.
Experimental Protocols
The determination of antiviral efficacy relies on robust and standardized laboratory procedures. A commonly used method is the pseudovirus neutralization assay.
Pseudovirus Neutralization Assay Protocol
This assay measures the ability of a drug to inhibit the entry of a single-round infectious virus into target cells.
1. Production of Pseudoviruses:
-
Co-transfect HEK293T cells with two plasmids:
-
An HIV-1 genomic vector that lacks the env gene but contains a reporter gene (e.g., luciferase).
-
An expression vector containing the env gene from a specific HIV-1 subtype of interest.
-
-
Harvest the cell culture supernatant containing the pseudoviruses 48-72 hours post-transfection.
2. Neutralization Assay:
-
Serially dilute temsavir or the comparator drug in a 96-well plate.
-
Add a standardized amount of pseudovirus to each well containing the diluted drug and incubate for 1 hour at 37°C to allow the drug to bind to the viral envelope.
-
Add target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene) to each well.
-
Incubate the plates for 48 hours at 37°C.
3. Data Analysis:
-
Lyse the cells and measure the luciferase activity, which is proportional to the number of infected cells.
-
Calculate the drug concentration that inhibits 50% of viral entry (IC50) by fitting the dose-response curve using non-linear regression.
PhenoSense® Entry Assay
The PhenoSense® Entry assay (Monogram Biosciences) is a commercially available phenotypic assay used to measure the susceptibility of patient-derived HIV-1 to entry inhibitors. The general workflow involves:
-
Sample Collection: A patient's plasma sample is obtained.
-
Viral RNA Extraction and Amplification: HIV-1 RNA is extracted from the plasma, and the env gene is amplified by RT-PCR.
-
Construction of Pseudovirus: The patient-derived env gene is inserted into a viral vector to create a pseudovirus.
-
Infection and Drug Testing: Target cells are infected with the patient-derived pseudovirus in the presence of varying concentrations of the entry inhibitor.
-
Readout and Analysis: The level of viral replication is measured (often using a reporter gene like luciferase), and the IC50 is calculated by comparing the replication in the presence of the drug to a no-drug control.
Conclusion
Temsavir is a potent HIV-1 attachment inhibitor with demonstrated efficacy against a broad range of HIV-1 subtypes, with the notable exception of CRF01_AE. Its unique mechanism of action makes it a valuable component of antiretroviral therapy, especially for heavily treatment-experienced patients with multidrug-resistant HIV-1. When considering treatment options, the subtype of the infecting virus is a critical factor in predicting the potential efficacy of temsavir. Further head-to-head comparative studies using standardized assays are warranted to provide a more definitive comparison with other entry inhibitors across all major HIV-1 subtypes.
References
- 1. Pseudotype Neutralization Assays: From Laboratory Bench to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudovirus neutralization assay [bio-protocol.org]
- 3. hiv.lanl.gov [hiv.lanl.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. HIV-1 subtype influences susceptibility and response to monotherapy with the protease inhibitor lopinavir/ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of HIV drug resistance profiles across HIV-1 subtypes A and D for patients receiving a tenofovir-based and zidovudine-based first line regimens in Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 9. HIV-1 Entry, Inhibitors, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Unveiling the Potency of HIV-1 Inhibitor-31: A Comparative Analysis
For Immediate Release
A novel non-nucleoside reverse transcriptase inhibitor (NNRTI), designated HIV-1 inhibitor-31 (also identified as compound 5q), has demonstrated significant promise in preclinical studies as a potent agent against wild-type Human Immunodeficiency Virus type 1 (HIV-1). This guide provides a comprehensive comparison of this compound with established NNRTIs—Doravirine, Efavirenz, and Nevirapine—supported by experimental data to validate its mechanism of action and antiviral efficacy. This information is intended for researchers, scientists, and drug development professionals engaged in the field of HIV therapeutics.
Mechanism of Action: A Shared Strategy with a Novel Player
This compound, like other NNRTIs, functions by allosterically inhibiting the HIV-1 reverse transcriptase (RT), a critical enzyme for the conversion of the viral RNA genome into DNA. This class of inhibitors binds to a hydrophobic pocket located in the p66 subunit of the RT, distinct from the active site. This binding induces a conformational change in the enzyme, thereby disrupting its catalytic activity and halting the viral replication process.
Comparative Efficacy: A Quantitative Overview
The in vitro antiviral activity of this compound has been evaluated and compared with that of Doravirine, Efavirenz, and Nevirapine against both wild-type (WT) HIV-1 and common NNRTI-resistant strains. The following table summarizes the 50% effective concentration (EC50) values, a measure of the drug concentration required to inhibit 50% of viral replication.
| Inhibitor | EC50 (nM) vs. WT HIV-1 | EC50 (nM) vs. K103N Mutant | EC50 (nM) vs. Y181C Mutant |
| This compound (5q) | 6.4 [1] | Data not available | Data not available |
| Doravirine | ~12 | ~29 | ~31 |
| Efavirenz | ~1.7 - 25 | ~100 - 500 | ~20 - 100 |
| Nevirapine | ~10 - 100 | ~1000 - 5000 | ~5000 - 10000 |
Note: EC50 values can vary depending on the specific experimental conditions, cell lines, and virus strains used.
Experimental Protocols
The validation of the anti-HIV-1 activity and cytotoxicity of these inhibitors relies on standardized in vitro assays.
Anti-HIV-1 Activity Assay in MT-4 Cells
This assay determines the ability of a compound to inhibit HIV-1 replication in a human T-cell line (MT-4).
-
Cell Preparation: MT-4 cells are cultured and seeded into 96-well plates.
-
Compound Dilution: A serial dilution of the test compound (e.g., this compound) is prepared.
-
Infection: Cells are infected with a laboratory-adapted strain of HIV-1 (e.g., IIIB or NL4-3) in the presence of varying concentrations of the test compound. Control wells with infected, untreated cells and uninfected, untreated cells are included.
-
Incubation: The plates are incubated for 4-5 days to allow for viral replication.
-
Endpoint Measurement: The extent of viral replication is quantified by measuring the viability of the MT-4 cells, as HIV-1 infection leads to cell death (cytopathic effect). Cell viability is typically assessed using the MTT assay (see below).
-
Data Analysis: The EC50 value is calculated as the concentration of the compound that inhibits the cytopathic effect of the virus by 50% compared to the untreated virus control.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells to determine the cytotoxicity of a compound.
-
Cell Seeding: MT-4 cells are seeded in a 96-well plate and treated with a serial dilution of the test compound (without virus).
-
Incubation: The plate is incubated for the same duration as the anti-HIV-1 activity assay.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the NNRTI mechanism of action and the experimental workflow for evaluating antiviral compounds.
References
A Head-to-Head Comparison of Fostemsavir and Other Antiretroviral Prodrugs
In the landscape of antiretroviral therapy, the development of prodrugs represents a significant strategy to enhance the pharmacokinetic profiles, improve safety, and increase the convenience of administration of active pharmaceutical ingredients. Fostemsavir, a first-in-class HIV-1 attachment inhibitor, exemplifies this approach. This guide provides a detailed comparison of fostemsavir with other notable prodrugs, focusing on antiretrovirals used in HIV management, supported by clinical trial data and detailed experimental methodologies.
Introduction to Prodrug Strategy
A prodrug is an inactive or less active molecule that is converted into an active drug within the body through metabolic processes. This strategy is employed to overcome various pharmaceutical and pharmacokinetic challenges, such as poor solubility, instability, rapid metabolism, or off-target toxicity. By modifying the active drug into a prodrug, developers can improve its absorption, distribution, metabolism, and excretion (ADME) properties.
Fostemsavir: A Novel HIV-1 Attachment Inhibitor Prodrug
Fostemsavir is an orally administered phosphonooxymethyl prodrug of temsavir (BMS-626529).[1][2] Following oral administration, fostemsavir is rapidly hydrolyzed by alkaline phosphatases in the gastrointestinal lumen to release its active moiety, temsavir.[3]
Mechanism of Action
Temsavir targets the first step of the HIV-1 lifecycle.[4] It binds directly to the viral envelope glycoprotein 120 (gp120), preventing the virus from attaching to the host's CD4+ T-cells.[5][6] This unique mechanism of action means it does not share cross-resistance with other classes of antiretrovirals.[3][7]
Caption: Fostemsavir is hydrolyzed to active temsavir, which blocks HIV-1 gp120, preventing viral attachment.
Clinical Efficacy and Safety of Fostemsavir: The BRIGHTE Study
The pivotal Phase III BRIGHTE trial evaluated the efficacy and safety of fostemsavir in heavily treatment-experienced (HTE) adults with multidrug-resistant HIV-1.[8][9]
Experimental Protocol: BRIGHTE Study
-
Design: A two-cohort (randomized and non-randomized), international, Phase III trial.[9][10]
-
Participants: 371 heavily treatment-experienced adults with multidrug-resistant HIV-1 who were failing their current antiretroviral regimen.[9]
-
Randomized Cohort (n=272): Participants with 1 or 2 remaining fully active antiretroviral classes were randomized to receive either fostemsavir 600 mg twice daily or placebo, in addition to their failing regimen, for 8 days (functional monotherapy period). Subsequently, all participants received open-label fostemsavir with an optimized background therapy (OBT).[11]
-
Non-Randomized Cohort (n=99): Participants with no remaining fully active and approved antiretroviral options received open-label fostemsavir plus OBT from Day 1.[12]
-
Primary Endpoint: The primary endpoint for the randomized cohort was the mean decline in HIV-1 RNA (log10 copies/mL) from Day 1 to Day 8.[9]
-
Secondary Endpoints: Included rates of virologic suppression (HIV-1 RNA <40 copies/mL) and changes in CD4+ T-cell counts over time.[12]
Caption: Workflow of the BRIGHTE study's randomized cohort, from enrollment to long-term follow-up.
Quantitative Data: Fostemsavir in the BRIGHTE Study
| Metric | Day 8 (Randomized) | Week 48 (Randomized) | Week 96 (Randomized) | Week 240 (Randomized) |
| Mean HIV-1 RNA Decline | -0.79 log10 c/mL (vs. -0.17 for placebo)[9] | N/A | N/A | N/A |
| Virologic Suppression (<40 c/mL) | N/A | 54% [8] | 60% [10] | 45% [9] |
| Mean CD4+ T-cell Increase | N/A | +139 cells/µL[7] | +205 cells/µL [10] | +296 cells/mm³ [9] |
| Drug-Related Adverse Events | N/A | Diarrhea, Nausea, Headache[8] | Consistent with Wk 48[10] | Consistent with Wk 48[9] |
| Discontinuation due to AE | N/A | 7% [8] | N/A | N/A |
Comparative Analysis: Fostemsavir vs. Other Antiretroviral Prodrugs
A direct head-to-head trial comparing fostemsavir with other prodrugs like Tenofovir Alafenamide (TAF) has not been conducted, as they belong to different drug classes and are typically used in different patient populations (HTE vs. treatment-naive or -experienced). However, a comparison of their respective clinical data and prodrug strategies is valuable.
Tenofovir Alafenamide (TAF) vs. Tenofovir Disoproxil Fumarate (TDF)
TAF and TDF are both prodrugs of tenofovir, a nucleotide reverse transcriptase inhibitor. TAF was developed to improve upon the safety profile of TDF, particularly concerning renal and bone health.[13]
-
Pharmacokinetic Difference: TAF is more stable in plasma and is primarily metabolized intracellularly, leading to 91% lower plasma concentrations of tenofovir compared to TDF.[13] This results in higher intracellular concentrations of the active metabolite, tenofovir diphosphate, allowing for a much lower daily dose (25 mg TAF vs. 300 mg TDF).[13]
Caption: TAF's intracellular activation leads to lower plasma tenofovir, improving renal and bone safety.
Quantitative Data: TAF vs. TDF for HIV & HBV Treatment
| Metric | Tenofovir Alafenamide (TAF) | Tenofovir Disoproxil Fumarate (TDF) | Reference |
| HIV Virologic Suppression (Wk 144) | 84.2% | 80.0% | [14] |
| HBV Virologic Suppression (Wk 144) | 83% | 79% | [15] |
| Change in Hip BMD | -0.95% to -1.48% | -1.93% to -1.98% | [13][15] |
| Change in Spine BMD | +0.35% to -1.73% | -1.40% to -2.11% | [13][15] |
| Renal Discontinuations (HIV Study) | 0 | 12 | [14] |
Experimental Protocol: TAF vs. TDF (HBV Study)
-
Design: Randomized (2:1), double-blind, Phase III trial over 144 weeks.[15]
-
Participants: Chinese patients with HBeAg-positive or -negative chronic hepatitis B.[15]
-
Intervention: Patients received either TAF or TDF.
-
Endpoints: The primary efficacy endpoint was the proportion of patients with HBV DNA <29 IU/mL. Safety endpoints included changes in bone mineral density and renal function markers (e.g., creatinine clearance).[15]
Broader Context: Other Clinically Relevant Prodrugs
The prodrug strategy extends beyond HIV treatment. Below is a comparative summary of other important prodrugs and their parent molecules.
| Prodrug | Active Drug | Therapeutic Area | Key Advantage of Prodrug |
| Valganciclovir | Ganciclovir | Antiviral (CMV) | ~10-fold higher oral bioavailability, allowing for oral induction therapy.[16][17] |
| Capecitabine | 5-Fluorouracil (5-FU) | Oncology | Oral administration, tumor-selective activation, and improved safety profile for some AEs.[18][19] |
| Bambuterol | Terbutaline | Respiratory (Asthma) | Slow metabolic conversion allows for sustained bronchodilator effect and once-daily dosing.[20][21] |
Conclusion
Fostemsavir represents a critical advancement for heavily treatment-experienced individuals with HIV, offering a novel mechanism of action with durable efficacy and a manageable safety profile. Its development as a prodrug ensures adequate systemic exposure of the active moiety, temsavir.
When compared to the TAF/TDF prodrug strategy, a different goal is evident. While fostemsavir's design is focused on enabling oral delivery of a novel chemical entity, the innovation of TAF lies in refining the safety profile of an established active drug, tenofovir. TAF achieves this by altering the metabolic pathway to reduce systemic exposure and concentrate the active form intracellularly, thereby minimizing off-target effects on the kidneys and bones.[13] Both examples underscore the power and versatility of prodrug design in modern pharmacology to address specific clinical needs, from creating entirely new therapeutic options to significantly improving the safety and convenience of existing ones.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Pharmacokinetics of Temsavir, the Active Moiety of the HIV-1 Attachment Inhibitor Prodrug, Fostemsavir, Coadministered with Cobicistat, Etravirine, Darunavir/Cobicistat, or Darunavir/Ritonavir with or without Etravirine in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and Safety Profile of Fostemsavir for the Treatment of People with Human Immunodeficiency Virus-1 (HIV-1): Current Evidence and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. natap.org [natap.org]
- 8. ViiV Healthcare reports positive data from Phase lll trial fostemsavir [clinicaltrialsarena.com]
- 9. viivhealthcare.com [viivhealthcare.com]
- 10. Long-term efficacy and safety of fostemsavir among subgroups of heavily treatment-experienced adults with HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scientificarchives.com [scientificarchives.com]
- 12. rukobiahcp.com [rukobiahcp.com]
- 13. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 3-year Treatment of Tenofovir Alafenamide vs. Tenofovir Disoproxil Fumarate for Chronic HBV Infection in China [xiahepublishing.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Pharmacokinetics of valganciclovir and ganciclovir following multiple oral dosages of valganciclovir in HIV- and CMV-seropositive volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 5‑Fluorouracil and capecitabine therapies for the treatment of colorectal cancer (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Should capecitabine replace 5-fluorouracil in the first-line treatment of metastatic colorectal cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. publications.ersnet.org [publications.ersnet.org]
- 21. Mechanism of action of bambuterol: a beta-agonist prodrug with sustained lung affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
Temsavir In Vivo Efficacy: A Comparative Analysis in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of temsavir, the active form of the HIV-1 attachment inhibitor fostemsavir, in preclinical animal models. Due to a lack of publicly available in vivo efficacy studies of temsavir in animal models of HIV infection, this guide presents available preclinical pharmacokinetic data in animal models and pivotal human clinical trial efficacy data. This information is compared with available data for other HIV-1 entry inhibitors, maraviroc and ibalizumab, to provide a comprehensive overview for researchers in the field of antiviral drug development.
Mechanism of Action: Temsavir
Temsavir is a first-in-class HIV-1 attachment inhibitor. It exerts its antiviral activity by binding directly to the viral envelope glycoprotein gp120. This binding prevents the initial interaction between the virus and the host cell's CD4 receptor, a critical first step in the HIV-1 lifecycle. By blocking this attachment, temsavir effectively neutralizes the virus before it can enter and infect the host cell.[1][2]
Comparative Efficacy Data
Table 1: Comparison of Antiviral Efficacy
| Drug | Animal Model | Virus | Key Efficacy Endpoint | Result | Reference |
| Fostemsavir (Temsavir) | Human Clinical Trial (BRIGHTE Study) | HIV-1 | Mean decrease in HIV-1 RNA at Day 8 | -0.79 log10 copies/mL | [3] |
| Human Clinical Trial (BRIGHTE Study) | HIV-1 | Virologic response (HIV-1 RNA <40 copies/mL) at Week 48 | 54% in randomized cohort | [3] | |
| Maraviroc | SIV-infected Rhesus Macaques | SIV | Reduction in plasma viral load | <1 log reduction (did not fully suppress) | [1][2][4] |
| SHIV-infected Rhesus Macaques (PrEP study) | SHIV162p3 | Prevention of infection | Did not prevent infection in 5/6 animals | [5] | |
| Ibalizumab | Human Clinical Trial (Phase III) | HIV-1 | Proportion of patients with ≥0.5 log10 decrease in HIV-1 RNA at Day 7 | 83% | [6] |
| Human Clinical Trial (Phase III) | HIV-1 | Proportion of patients with HIV-1 RNA <50 copies/mL at Week 25 | 43% | [6] |
Note: The data for fostemsavir and ibalizumab are from human clinical trials and are not direct comparisons with the animal model data for maraviroc.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for evaluating antiviral efficacy in commonly used animal models for HIV research.
SHIV Infection in Rhesus Macaques (General Protocol)
This model is frequently used to evaluate antiviral drugs and vaccines.
-
Animal Selection: Healthy, adult rhesus macaques (Macaca mulatta) are screened for SIV, simian type D retrovirus, and simian T-lymphotropic virus and are typically negative for specific MHC-I alleles associated with SIV/SHIV control.[7]
-
Virus Challenge: Animals are challenged intravenously or mucosally (e.g., intrarectally) with a known infectious dose of a pathogenic SHIV strain, such as SHIVSF162P3.[7][8]
-
Drug Administration: The test compound (e.g., maraviroc) is administered at a predetermined dose and schedule. Dosing can be initiated before or after viral challenge, depending on whether a prophylactic or therapeutic effect is being investigated.
-
Monitoring:
-
Viral Load: Plasma viral RNA levels are quantified regularly (e.g., weekly) using real-time RT-PCR to determine the antiviral effect.[7][8]
-
Immunological Parameters: CD4+ and CD8+ T cell counts are monitored to assess the impact on the immune system.
-
Drug Concentrations: Plasma and tissue concentrations of the drug are measured to correlate with efficacy.
-
-
Endpoint Analysis: The primary endpoint is typically the reduction in plasma viral load compared to a control group. Other endpoints can include prevention of infection, delay in viral rebound, and changes in immune cell populations.
HIV-1 Infection in Humanized Mice (General Protocol)
Humanized mice, which are immunodeficient mice engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells, provide a small animal model for studying HIV-1 infection.
-
Mouse Model: Commonly used strains include NOD/SCID or NSG mice. These mice are reconstituted with human CD34+ hematopoietic stem cells to develop a human immune system (hu-HSC mice) or injected with human peripheral blood mononuclear cells (hu-PBL mice).[9][10]
-
HIV-1 Infection: Once human immune cells have engrafted, mice are infected with a CCR5-tropic or CXCR4-tropic strain of HIV-1 via intraperitoneal or intravenous injection.[11]
-
Antiviral Treatment: The investigational drug is administered through an appropriate route (e.g., oral gavage, subcutaneous injection).
-
Sample Collection and Analysis:
-
Viral Load: Plasma is collected regularly to measure HIV-1 RNA levels.
-
Human Cell Engraftment: The levels of human CD4+ and CD8+ T cells in peripheral blood are monitored by flow cytometry.
-
Tissue Analysis: At the end of the study, tissues such as spleen, lymph nodes, and gut-associated lymphoid tissue can be analyzed for viral DNA, RNA, and human cell infiltration.
-
-
Efficacy Evaluation: The effectiveness of the treatment is determined by the reduction in plasma viremia and the preservation of human CD4+ T cells compared to untreated control mice.
Conclusion
The development of novel antiretroviral agents is critical to overcoming the challenges of drug resistance and improving treatment options for individuals living with HIV-1. While direct in vivo efficacy data for temsavir in animal models remains to be published, the robust efficacy demonstrated in human clinical trials, particularly in treatment-experienced patients, underscores its significance as a therapeutic agent.[3]
For alternatives like maraviroc, animal models have provided valuable insights into its antiviral activity and prophylactic potential, although with mixed results depending on the study design.[1][5] The lack of extensive in vivo efficacy data for ibalizumab in animal models highlights the reliance on human clinical data for this agent as well.
Future preclinical studies in relevant animal models, such as SHIV-infected macaques and HIV-1-infected humanized mice, will be invaluable for further characterizing the in vivo efficacy profile of temsavir and for conducting direct head-to-head comparisons with other antiretroviral agents. Such studies are essential for guiding the clinical development and optimal use of these important drugs.
References
- 1. Neuroprotective maraviroc monotherapy in simian immunodeficiency virus-infected macaques: reduced replicating and latent SIV in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. Neuroprotective maraviroc monotherapy in simian immunodeficiency virus-infected macaques: reduced replicating and latent SIV in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lack of Prophylactic Efficacy of Oral Maraviroc in Macaques despite High Drug Concentrations in Rectal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prolonged tenofovir treatment of macaques infected with K65R reverse transcriptase mutants of SIV results in the development of antiviral immune responses that control virus replication after drug withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for evaluating CD8+ T cell-mediated immunity in latently SHIV-infected rhesus macaques with HIV fusion-inhibitory lipopeptide monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prevention of Rectal SHIV Transmission in Macaques by Daily or Intermittent Prophylaxis with Emtricitabine and Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Humanized mouse models for HIV-1 infection of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scientificarchives.com [scientificarchives.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Resistance Mutations Induced by HIV Attachment Inhibitors
The development of HIV attachment inhibitors has introduced novel mechanisms of action against the virus, offering crucial therapeutic options for treatment-experienced patients with multidrug-resistant HIV-1. However, as with all antiretrovirals, the emergence of drug resistance is a primary concern. This guide provides a detailed comparison of the resistance profiles of two leading attachment inhibitors representing different subclasses: fostemsavir, a gp120 inhibitor, and lenacapavir, a first-in-class capsid inhibitor.
Fostemsavir: Targeting gp120-CD4 Interaction
Fostemsavir is a prodrug of temsavir, which directly binds to the HIV-1 envelope glycoprotein gp120.[1] This binding stabilizes the gp120 in a conformation that prevents its interaction with the host cell's CD4 receptor, thereby blocking the initial attachment step required for viral entry.[1][2] Resistance to fostemsavir is associated with specific mutations within the env gene, which encodes for gp120.[3]
Fostemsavir Resistance-Associated Mutations (RAMs)
Mutations that confer resistance to fostemsavir are located at or near the inhibitor's binding site on gp120. The prevalence of these mutations has been studied in both treatment-naïve and treatment-experienced populations.
| Mutation | Location | Prevalence in Treatment-Naïve/No FTR Exposure | Notes |
| S375M/T/H | gp120 | S375M: 1.35%; S375T: 17.73% (Subtype B)[3] | S375T is noted as being far less relevant in determining resistance.[3] |
| M426L | gp120 | 7.56% (Subtype B)[3]; 1.1% (Subtype C)[4] | One of the primary mutations identified in early in vitro and in vivo studies.[1][5] |
| M434I | gp120 | 4.21% (Subtype B)[3]; 9.8% (Subtype C)[4] | A common mutation observed across different HIV-1 subtypes.[4][5] |
| M475I | gp120 | 1.65% (Subtype B)[3]; 5.9% (Subtype C)[4] | Located at the CD4 binding site in gp120.[6] |
| L116Q | gp120 | 0.05% (Subtype B)[3] |
Lenacapavir: A Multi-Stage Capsid Inhibitor
Lenacapavir is a first-in-class, long-acting inhibitor that targets the HIV-1 capsid protein (p24 or CA).[7][8] By binding to the capsid, lenacapavir disrupts multiple essential steps in the viral lifecycle, including the functional disassembly of the capsid after entry (uncoating) and the assembly of new virions before they mature and exit the cell.[8] This unique mechanism of action makes it a powerful agent against multidrug-resistant HIV-1.[9][10]
Lenacapavir Resistance-Associated Mutations (RAMs)
Resistance to lenacapavir arises from mutations in the capsid region of the viral gag gene. While naturally occurring polymorphisms are rare, specific mutations have been identified in vitro and in patients experiencing virologic failure in clinical trials, often as a result of functional lenacapavir monotherapy.[9][10][11][12] The genetic barrier to resistance is considered relatively low.[7][9]
| Mutation | Location | Emergence | Notes |
| M66I | Capsid | Selected in vitro and in vivo.[9] | Causes a >2000-fold reduction in susceptibility but also severely impairs viral replication capacity (1.5% of wild-type).[13] |
| Q67H | Capsid | Selected in vitro and in vivo. | Leads to a 4.6-fold reduction in susceptibility while maintaining significant replication capacity (58% of wild-type).[13] The most prevalent naturally occurring LEN DRM in some databases.[14] |
| K70N/H/R/S | Capsid | Emerged in clinical trial participants.[10] | Part of a cluster of mutations observed in patients with treatment-emergent resistance.[10] |
| N74D/S | Capsid | Selected in vitro and in vivo.[9] | Can be selected rapidly in cases of functional monotherapy. Decreases binding affinity to the capsid by 20-fold.[9] |
| L56I | Capsid | Identified in in vitro resistance selections.[9] | |
| T107N | Capsid | Identified in in vitro resistance selections.[13] |
Comparative Summary
| Feature | Fostemsavir | Lenacapavir |
| Drug Class | Attachment Inhibitor (gp120-directed) | Capsid Inhibitor |
| Viral Target | Envelope glycoprotein gp120 | Capsid protein (p24) |
| Gene for RAMs | env | gag |
| Primary RAMs | S375M, M426L, M434I, M475I | M66I, Q67H, K70N, N74D |
| Mechanism of Resistance | Prevents inhibitor binding to gp120, allowing CD4 interaction. | Alters capsid conformation, reducing inhibitor binding affinity and impact on capsid function.[7] |
| Genetic Barrier | Moderate; specific mutations required. | Low; a single mutation can confer significant resistance.[9] |
| Cross-Resistance | No cross-resistance with other antiretroviral classes.[1] | No cross-resistance with other antiretroviral classes.[13] |
Experimental Protocols
The identification and characterization of resistance mutations rely on a combination of clinical sample analysis and laboratory experiments.
Genotypic Resistance Testing
This is the standard method for identifying RAMs in clinical practice. It involves sequencing the relevant HIV-1 genes from a patient's plasma sample.[15]
-
Objective: To detect known resistance-associated mutations in the viral genome.
-
Methodology:
-
Sample Collection: Whole blood is collected, and plasma is separated.
-
Viral Load Requirement: A minimum plasma HIV-1 RNA level (viral load) of 500 to 1,000 copies/mL is generally required for successful amplification.[16][17]
-
RNA Extraction: Viral RNA is extracted from the plasma.
-
Reverse Transcription and PCR: The target gene (env for fostemsavir, gag for lenacapavir) is reverse-transcribed into cDNA and then amplified using Polymerase Chain Reaction (PCR).
-
Sequencing:
-
Sanger Sequencing: This conventional method derives a consensus sequence and reliably detects mutations present in more than 10-20% of the viral population.[17]
-
Next-Generation Sequencing (NGS): Also known as deep sequencing, NGS can detect minority variants that exist at lower frequencies (<10%), providing a more sensitive analysis.[15]
-
-
Data Analysis: The obtained sequence is compared to a wild-type reference sequence (e.g., HXB2) to identify mutations. Interpretation databases (e.g., Stanford HIV Drug Resistance Database) are used to correlate mutations with drug resistance.[18][19]
-
Phenotypic Resistance Testing
This assay directly measures the susceptibility of a patient's viral strain to a specific drug.
-
Objective: To quantify the concentration of a drug required to inhibit viral replication by 50% (EC50) and compare it to a wild-type reference virus.
-
Methodology:
-
Virus Isolation/Generation: Recombinant viruses are created containing the patient's amplified env or gag gene within a standard laboratory viral backbone.
-
Cell Culture: Susceptible host cells are cultured in the presence of serial dilutions of the antiretroviral drug.
-
Infection: The cells are infected with the recombinant virus.
-
Replication Measurement: After a set incubation period, viral replication is measured (e.g., by quantifying p24 antigen production or reporter gene expression).
-
EC50 Calculation: The EC50 value is calculated and compared to that of a reference strain. A significant increase in the EC50 (fold-change) indicates resistance.
-
In Vitro Validation of RAMs
To confirm that a specific mutation causes resistance, researchers use site-directed mutagenesis.[13]
-
Objective: To prove a causal link between a specific mutation and a drug-resistant phenotype.
-
Methodology:
-
A specific mutation of interest is introduced into the gene of a wild-type HIV-1 proviral DNA clone (e.g., pXXLAI) using molecular biology techniques.[13]
-
The mutated plasmid is transfected into cells to produce infectious virus particles containing only the mutation of interest.
-
The resulting mutant virus is then tested in phenotypic assays to measure its susceptibility to the drug and its replication capacity compared to the wild-type virus.[13]
-
Visualizations
Experimental Workflow for Resistance Analysis
Caption: Workflow for identifying and characterizing HIV drug resistance mutations.
Mechanisms of Inhibition and Resistance
Caption: Inhibition and resistance mechanisms for Fostemsavir and Lenacapavir.
References
- 1. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 Entry, Inhibitors, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of gp120 polymorphisms in HIV-1 B subtype potentially associated with resistance to fostemsavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. HIV Drug Resistance Workshop: entry and attachment inhibitors | aidsmap [aidsmap.com]
- 6. Development of Small-molecule HIV Entry Inhibitors Specifically Targeting gp120 or gp41 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HIV capsid inhibition - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Resistance Analyses in Heavily Treatment-Experienced People With HIV Treated With the Novel HIV Capsid Inhibitor Lenacapavir After 2 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. ACTIVITY AND RESISTANCE CHARACTERIZATION OF THE HIV CAPSID INHIBITOR LENACAPAVIR [natap.org]
- 14. ovid.com [ovid.com]
- 15. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 16. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 17. Resistance testing: genotype | Johns Hopkins HIV Guide [hopkinsguides.com]
- 18. dovepress.com [dovepress.com]
- 19. Human Immunodeficiency Virus Type 1 Drug Resistance Testing: a Comparison of Three Sequence-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of HIV-1 Inhibitor-31: A Comprehensive Guide for Laboratory Professionals
The proper disposal of investigational compounds such as HIV-1 inhibitor-31 is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures regulatory compliance but also fosters a culture of safety and builds trust in research integrity. This guide provides a step-by-step operational plan for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Core Principles of Investigational Drug Disposal
The management and disposal of investigational products are governed by regulations that aim to protect laboratory personnel, the public, and the environment.[1] Key principles include ensuring participant safety in clinical trials, maintaining data integrity, and complying with Good Clinical and Manufacturing Practices (GCP and GMP).[1] All personnel handling chemical waste are required to be current on institutional chemical waste management training.[2]
**Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential procedures for the safe disposal of this compound from the point of generation to final destruction.
1. Personnel Training and Safety Precautions:
-
All laboratory personnel handling this compound waste must complete institutional chemical and hazardous waste management training annually.[2]
-
Standard personal protective equipment (PPE), including gloves, lab coats, and protective eyewear, should always be worn when handling the compound.[3]
2. Waste Identification and Segregation:
-
Determine if this compound is classified as a hazardous waste. This can be done by consulting the Safety Data Sheet (SDS) or contacting the institution's Environmental Health and Safety (EHS) department.[4]
-
Segregate waste containing this compound from general laboratory waste and biohazardous waste to prevent cross-contamination and ensure proper disposal pathways.
3. Container Selection and Labeling:
-
Select a compatible waste container based on the physical and chemical properties of this compound (e.g., glass or plastic for solids or liquids).[2]
-
The original containers (vials, bottles) holding the substance can often be disposed of "as is" without being emptied.[2]
-
Affix a "HAZARDOUS WASTE" label, obtained from your institution's EHS department, to each container. No other labels are acceptable.[2]
-
Complete the label with the following information:
-
Principal Investigator (PI) name
-
Laboratory location (building and room number)
-
Contact phone number
-
Full chemical name: "this compound" (avoid abbreviations) and its concentration/percentage.[2]
-
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[2]
-
An SAA can be a locked cabinet or a secondary containment tub and must be registered with the EHS department.[2]
-
The research team must conduct and log weekly inspections of the SAA.[2]
5. Arranging for Disposal:
-
Once the waste container is full or ready for disposal, submit a Chemical Waste Disposal Request Form to your institution's EHS department.[2]
-
Note on the form that a copy of the completed form should be provided to the research team for their records upon pickup.[2]
6. Final Disposal Method:
-
The EHS department will collect the waste, which is then consolidated and transported to an Environmental Protection Agency (EPA) permitted incinerator.[2][5] High-temperature incineration is a common and effective method for destroying pharmaceutical waste.[1]
Quantitative Data for Disposal Procedures
While specific quantitative data for "this compound" is not available, the following table summarizes general quantitative requirements for hazardous waste disposal based on institutional guidelines.
| Parameter | Guideline |
| Storage Time in SAA | Varies by institution and waste generation rate. Follow institutional EHS guidelines. |
| Container Fill Level | Do not overfill containers. Leave adequate headspace to prevent spills. |
| Incineration Temperature | High-temperature incineration typically occurs between 900–1,300 °C.[1] |
| Training Frequency | Annual renewal of Chemical Waste Management training is required for all personnel handling chemical waste.[2] |
| SAA Inspection Frequency | Weekly inspections of the Satellite Accumulation Area are mandatory and must be documented.[2] |
Experimental Protocol: Chemical Inactivation (General Guidance)
Should chemical inactivation be considered prior to disposal, a substance-specific protocol must be developed and validated. The following is a general experimental workflow for developing such a protocol.
-
Literature Review: Research the chemical properties of this compound to identify potential reagents for degradation or neutralization.
-
Reagent Selection: Choose a deactivating agent that will effectively break down the inhibitor into non-hazardous components. Common methods include hydrolysis (acid or base), oxidation, or reduction.
-
Bench-Scale Testing:
-
In a controlled laboratory setting, treat a small, known quantity of this compound with the selected reagent.
-
Vary reaction conditions such as concentration of the inactivating agent, temperature, and reaction time to optimize the process.
-
-
Analytical Verification:
-
Utilize an appropriate analytical method (e.g., HPLC, LC-MS) to confirm the complete degradation of this compound.
-
Analyze the reaction products to ensure they are non-hazardous.
-
-
Scale-Up and SOP Development:
-
Based on the validated bench-scale results, develop a Standard Operating Procedure (SOP) for the chemical inactivation of this compound.
-
The SOP should include all necessary safety precautions, reagent preparation steps, reaction conditions, and verification procedures.
-
-
EHS Approval: Submit the developed SOP to the institutional EHS department for review and approval before implementation.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the proper disposal procedure for this compound.
References
Safeguarding Research: A Comprehensive Guide to Handling HIV-1 Inhibitor-31
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of HIV-1 Inhibitor-31. Given the potent nature of HIV-1 protease inhibitors, adherence to stringent safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. This document outlines essential personal protective equipment (PPE), detailed operational procedures, and compliant disposal methods.
Essential Personal Protective Equipment (PPE)
The handling of potent pharmaceutical compounds like this compound necessitates a multi-layered approach to personal protection. The following table summarizes the recommended PPE, categorized by the level of potential exposure risk. It is crucial to conduct a site-specific risk assessment to determine the appropriate level of protection for each experimental protocol.
| Protection Level | Occupational Exposure Band (OEB) Category | Typical PPE Ensemble | Key Considerations |
| Standard Laboratory Practice | OEB 1-2 | Standard laboratory coat, safety glasses, and nitrile gloves. | For handling very low potency compounds or highly diluted solutions in a well-ventilated area. |
| Enhanced Protection | OEB 3 | Disposable gown, double nitrile gloves, safety glasses with side shields or goggles, and a half-face respirator with appropriate cartridges. | For handling powders of moderate potency where there is a risk of aerosolization.[1] |
| High-Level Containment | OEB 4-5 | Full-body disposable suit, double nitrile gloves, goggles, and a Powered Air-Purifying Respirator (PAPR).[1] | For handling highly potent compounds, especially in powder form, where the risk of exposure is significant.[1] |
Experimental Workflow for Safe Handling and Disposal
Adherence to a standardized workflow is critical to minimize the risk of exposure and cross-contamination. The following diagram illustrates the recommended procedure for handling this compound, from preparation to final disposal.
Caption: Workflow for the safe handling and disposal of potent compounds like this compound.
Detailed Methodologies
1. Preparation and Gowning:
-
All handling of this compound should occur in a designated area with controlled access and negative air pressure to prevent the escape of airborne particles.[2][3]
-
Personnel must don the appropriate level of PPE as determined by a risk assessment. This includes, at a minimum, a disposable gown, double gloves, and eye protection. For handling powders or when aerosolization is possible, respiratory protection such as a PAPR is required.[1]
2. Weighing and Solubilization:
-
The use of containment solutions such as a flexible glove bag or a rigid isolator is the most effective way to control dust exposure during the weighing and dispensing of potent powdered compounds.[4]
-
These containment systems should operate under negative pressure to ensure any leaks are directed inward.[4]
-
All manipulations, including the addition of solvents for solubilization, should be performed within the containment system.
3. Experimental Use:
-
Once in solution, the risk of aerosolization is reduced, but standard good laboratory practices for handling hazardous chemicals should still be strictly followed.
-
Avoid splashes and generate aerosols.
-
All work should be performed in a chemical fume hood or a Class II biological safety cabinet, depending on the nature of the experiment.
4. Decontamination and Doffing of PPE:
-
All surfaces and equipment that may have come into contact with the inhibitor must be decontaminated with an appropriate inactivating agent.
-
PPE should be removed in a designated area following a specific doffing procedure to prevent cross-contamination. The outer layer of gloves should be removed first, followed by the gown or suit, and then the inner gloves.
5. Waste Disposal:
-
All disposable materials, including PPE, consumables, and empty vials, should be treated as hazardous waste.
-
Solid waste should be collected in clearly labeled, sealed bags or containers.
-
Liquid waste may require chemical neutralization before disposal, depending on local regulations. Waste containing guanidinium thiocyanate (GTC), which can be present in related molecular testing, is corrosive, hazardous, and requires specific disposal protocols.[5]
-
Incineration is the recommended method for the final disposal of waste contaminated with potent pharmaceutical compounds.
Mechanism of Action: HIV-1 Protease Inhibition
To understand the biological context of handling these inhibitors, it is useful to visualize their mechanism of action. HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional proteins required for the assembly of new, mature virions.[6][7] Inhibiting this enzyme effectively halts the production of infectious viral particles.
Caption: Mechanism of action of HIV-1 protease inhibitors in the viral life cycle.
By providing this detailed guidance, we aim to foster a culture of safety and responsibility in the laboratory, ensuring that groundbreaking research can proceed without compromising the health of the professionals driving it. Always consult your institution's environmental health and safety department for specific guidance and training.
References
- 1. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 2. escopharma.com [escopharma.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 5. Managing laboratory waste from HIV-related molecular testing: Lessons learned from African countries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
